molecular formula C16H12N2O4 B2856067 N-(3-nitrophenyl)-2H-chromene-3-carboxamide CAS No. 887349-08-8

N-(3-nitrophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2856067
CAS No.: 887349-08-8
M. Wt: 296.282
InChI Key: KINYYJRYOAPLIW-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-2H-chromene-3-carboxamide is a coumarin-carboxamide hybrid compound of significant interest in medicinal chemistry and biological research. While direct literature on this specific molecule is limited, its core structure is a well-established pharmacophore. Research on highly analogous compounds, such as the 6-nitro and 6,8-dibromo derivatives, provides strong evidence for its potential research applications . This compound serves as a key chemical scaffold for the development of novel therapeutic agents. Its primary research value lies in several areas: Anticancer Research: Close structural analogs have demonstrated potent cytotoxic effects against various human cancer cell lines. The mechanism of action for this class of compounds is associated with the induction of apoptosis (programmed cell death) through the modulation of key protein expressions, including the downregulation of pro-apoptotic p53 and upregulation of anti-apoptotic Bcl-2 . This pathway is a fundamental target in oncology drug discovery. Antimicrobial Development: The 3-nitro-2H-chromene core is recognized as a valuable pharmacophore for creating new antibacterial agents, particularly against challenging Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis , including multidrug-resistant strains . Halogenated derivatives have shown enhanced activity, suggesting that the N-(3-nitrophenyl)-2H-chromene-3-carboxamide structure is an excellent precursor for synthesizing more potent compounds to address antimicrobial resistance . Radioprotective Applications: Recent studies on N-phenyl-2H-chromene-3-carboxamide derivatives have identified them as promising radiation countermeasures. These compounds can accelerate the recovery of peripheral blood cells in irradiated models and alleviate damage to organs like the small intestine and spleen. RNA-Sequencing analysis indicates that the radioprotective effect is mediated through key signaling pathways, including the Wnt and mitogen-activated protein kinase (MAPK) pathways . This product is intended for research purposes by qualified laboratory personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-(3-nitrophenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-16(17-13-5-3-6-14(9-13)18(20)21)12-8-11-4-1-2-7-15(11)22-10-12/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINYYJRYOAPLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chromene-3-Carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Chromene Core

The chromene ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyran ring, is a ubiquitous scaffold in a vast array of natural products and synthetic molecules of therapeutic interest.[1][2] Its inherent structural features and synthetic tractability have positioned it as a "privileged scaffold" in medicinal chemistry. Among the various functionalized chromenes, the chromene-3-carboxamide moiety has emerged as a particularly fruitful area of investigation, yielding compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of chromene-3-carboxamide derivatives, offering insights for the design and development of novel therapeutic agents.

The strategic incorporation of the carboxamide group at the 3-position of the chromene nucleus provides a critical handle for modulating the physicochemical and pharmacological properties of the resulting molecules. The amide bond, a cornerstone of peptide and protein structure, offers opportunities for hydrogen bonding interactions with biological targets, while the substituents on the amide nitrogen can be readily varied to fine-tune lipophilicity, steric bulk, and electronic properties, thereby influencing potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Forging the Chromene-3-Carboxamide Core

The construction of the chromene-3-carboxamide scaffold can be achieved through several synthetic avenues, often characterized by their efficiency and adaptability to generate diverse libraries of compounds.

One-Pot Multicomponent Reactions

One of the most elegant and atom-economical approaches is the one-pot, three-component reaction. For instance, the reaction of salicylaldehydes, substituted acetoacetanilides, and indoles in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can directly yield 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives.[3] This method is lauded for its operational simplicity, short reaction times, and high yields.[3]

Experimental Protocol: One-Pot Synthesis of Indolyl-4H-chromene-3-carboxamides [3]

  • To a solution of salicylaldehyde (1 mmol), substituted acetoacetanilide (1 mmol), and indole (1 mmol) in methanol (10 mL), add DABCO (30 mol%).

  • Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC).

  • Upon completion, the solid product is collected by filtration.

  • Wash the solid with cold methanol and dry under vacuum to afford the pure product.

Amide Coupling Reactions

A more traditional yet highly effective method involves the coupling of a pre-formed chromene-3-carboxylic acid with a desired amine. This is often facilitated by standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC).[4] This two-step approach allows for greater diversity in the amine component.

Experimental Protocol: Synthesis of 2H-Chromene-3-carboxamides via DCC Coupling [4]

  • Dissolve the 2H-chromene-3-carboxylic acid derivative (1.0 eq) and DCC (1.1 eq) in dichloromethane (DCM) and cool the mixture in an ice bath for 30 minutes.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir the mixture continuously for 16 hours at room temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the solid with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Other Synthetic Routes

Other notable synthetic strategies include the reaction of substituted 2-cyanoacetamides with salicylaldehydes in the presence of a base to form 2-imino-2H-chromene-3-carboxamides.[5] Furthermore, 2-oxo-2H-chromene-3-carboxamides can be synthesized by refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with an appropriate amine in ethanol.[6]

G cluster_0 Synthetic Pathways to Chromene-3-Carboxamides Salicylaldehyde Salicylaldehyde DABCO DABCO (catalyst) Salicylaldehyde->DABCO Acetoacetanilide Acetoacetanilide Acetoacetanilide->DABCO Indole Indole Indole->DABCO OnePotProduct Indolyl-4H-chromene-3-carboxamide DABCO->OnePotProduct One-Pot Reaction ChromeneAcid Chromene-3-carboxylic Acid DCC DCC (coupling agent) ChromeneAcid->DCC Amine Amine Amine->DCC CouplingProduct 2H-Chromene-3-carboxamide DCC->CouplingProduct Amide Coupling

Caption: Key synthetic routes to chromene-3-carboxamide scaffolds.

Therapeutic Applications: A Scaffold of Diverse Activities

Chromene-3-carboxamide derivatives have demonstrated significant potential across a range of therapeutic areas, with anticancer and antimicrobial activities being the most extensively studied.

Anticancer Activity

The chromene-3-carboxamide scaffold has proven to be a fertile ground for the discovery of potent cytotoxic agents.[7]

2-Imino-2H-chromene-3(N-aryl)carboxamides: A series of these compounds were synthesized and evaluated for their cytotoxic activity against four human cancer cell lines: MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colorectal).[5] Notably, compound VIa showed potent activity against all four cell lines, with an impressive IC50 value of 0.9 µM against the A-549 cell line.[5] Structure-activity relationship studies revealed that the electronic properties and lipophilicity of the substituents on both the chromene and the N-aryl ring significantly influence the cytotoxic activity.[5]

CompoundMCF-7 IC50 (µM)PC-3 IC50 (µM)A-549 IC50 (µM)Caco-2 IC50 (µM)
VIa 8.535.00.99.9
5-Fluorouracil --->100
Docetaxel 9.8---
Data sourced from: Anticancer Agents Med Chem. 2017;17(1):85-92.[5]

Indolyl-4H-chromene-3-carboxamides: These derivatives have also been investigated for their antioxidant and antibacterial properties, with some compounds showing promising activity.[3]

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide: This compound exhibited remarkable anticancer activity against a panel of 60 human tumor cell lines, being more active than several classical anticancer drugs like gefitinib, 5-fluorouracil, and cisplatin in some cell lines.[8]

The proposed mechanisms of action for the anticancer effects of chromene derivatives are diverse and can include the inhibition of crucial enzymes like thioredoxin reductase and interference with DNA replication and synthesis.[1][9]

G cluster_1 Anticancer Mechanism of Action Chromene Chromene-3-carboxamide Derivative TrxR Thioredoxin Reductase Chromene->TrxR Inhibition DNARep DNA Replication Chromene->DNARep Interference CellCycle Cell Cycle Arrest TrxR->CellCycle DNARep->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath

Caption: Putative anticancer mechanisms of chromene derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Chromene-3-carboxamides have emerged as a promising class of compounds in this arena.[9]

2H-Chromene-3-carboxamides: A series of these derivatives were synthesized from Baylis–Hillman-derived 2H-chromene-3-carboxylic acids and evaluated for their in vitro antifungal and antibacterial activities.[4] Several compounds exhibited better activity than the standard drug streptomycin against Bacillus cereus, with a minimum inhibitory concentration (MIC) of 0.062 mg/mL.[4] Molecular modeling studies suggested that the electron-donating or electron-accepting abilities of the molecules correlated with their activity against gram-negative and gram-positive bacteria, respectively.[4]

CompoundBacillus cereus MIC (mg/mL)Candida albicans MIC (mg/mL)Aspergillus niger MIC (mg/mL)
3a 0.062>1>1
3c 0.062>1>1
4a 0.250>1>1
4b >10.0620.125
4c 0.062>1>1
Streptomycin 0.125--
Nystatin -0.0310.031
Data sourced from: Manila Journal of Science 12: 64-77.[4]

The antimicrobial mechanisms of chromenes are varied and can involve the inhibition of bacterial cell wall synthesis, targeting essential DNA replication and synthesis proteins, and combating biofilm formation.[9]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [4]

  • Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar plates with a standardized suspension of the test microorganism.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution (at a known concentration) to each well.

  • Include positive controls (standard antibiotic/antifungal) and a negative control (solvent).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition around each well.

Other Biological Activities

Beyond their anticancer and antimicrobial properties, chromene-3-carboxamide derivatives have shown potential in other therapeutic areas:

  • Anti-inflammatory Activity: Certain chromene derivatives have demonstrated anti-inflammatory properties.[10]

  • Voltage-gated Sodium Channel Blockers: (S)-N-chroman-3-ylcarboxamide derivatives have been identified as blockers of the Na(V)1.7 channel, a target for the development of analgesics.[11]

  • Antioxidant Activity: Some indolyl-4H-chromene-3-carboxamides have displayed good antioxidant activity.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of chromene-3-carboxamides is intricately linked to the nature and position of substituents on the chromene ring and the amide moiety.

  • Substituents on the Chromene Ring: The introduction of specific groups on the chromene nucleus can significantly enhance the biological activity. For example, bromo-substitutions at the 6- and 8-positions of a 3-nitrochromene scaffold were found to increase inhibitory activity against thioredoxin reductase.[1]

  • Substituents on the Amide Nitrogen: The nature of the group attached to the amide nitrogen plays a crucial role in determining the potency and selectivity of the compound. Varying the aryl and alkyl substituents allows for the fine-tuning of interactions with the target protein.

Conclusion and Future Perspectives

The chromene-3-carboxamide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of this core, coupled with the vast chemical space that can be explored through substitution, provides a powerful toolkit for medicinal chemists. The significant anticancer and antimicrobial activities observed for many derivatives underscore the potential of this scaffold to address pressing global health challenges.

Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and pathways modulated by these compounds will facilitate rational drug design.

  • Optimization of Pharmacokinetic Properties: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds will be crucial for their clinical translation.

  • Exploration of Novel Therapeutic Areas: The diverse biological activities of chromene-3-carboxamides suggest that their therapeutic potential may extend beyond oncology and infectious diseases.

By leveraging the principles of medicinal chemistry and continuing to explore the rich chemical diversity of the chromene-3-carboxamide scaffold, the scientific community is well-positioned to develop novel and effective therapies for a range of human diseases.

References

  • New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry. [Link]

  • Synthesis and antimicrobial activities of 2H-chromene-3-carboxamide derivatives: Experimental and computational studies. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University Research Portal. [Link]

  • One-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents. New Journal of Chemistry. [Link]

  • Structure and activity relationship in the (S)-N-chroman-3-ylcarboxamide series of voltage-gated sodium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. [Link]

  • Synthesis of chromene-3-carboxamides 25 and 29 and chromeno-[3,4-c]pyridine derivatives 27 and 30. ResearchGate. [Link]

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]

  • Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. MDPI. [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. ResearchGate. [Link]

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules. [Link]

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. ResearchGate. [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]

  • Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. PubMed. [Link]

  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Digital Medicine Association. [Link]

  • Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. [Link]

  • Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]

  • Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. Bentham Science. [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][4][5]Oxazines, and Chromeno[2,3-d]Pyrimidines. Scientia Pharmaceutica. [Link]

Sources

The Structure-Activity Relationship of 3-Nitrophenyl Chromene Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chromene, a privileged heterocyclic scaffold consisting of a fused benzene and pyran ring, is a cornerstone in medicinal chemistry, giving rise to compounds with a vast spectrum of biological activities.[1] Within this diverse family, derivatives featuring a 3-nitro group and a substituted phenyl ring at the 2-position (2-aryl-3-nitro-2H-chromenes) have garnered significant attention for their potent and varied pharmacological effects, including anticancer, antibacterial, and receptor antagonist activities.[2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-nitrophenyl chromene derivatives, synthesizing data from numerous studies to offer a cohesive understanding for researchers in drug discovery and development. We will dissect the roles of the chromene core, the critical 3-nitro substituent, and the influential 2-aryl group, with a specific focus on the 3-nitrophenyl moiety, to elucidate the molecular features governing biological efficacy.

The Architectural Blueprint: Core Structural Elements and Their Influence

The biological activity of a 2-aryl-3-nitro-2H-chromene is not dictated by a single feature but is rather a synergistic outcome of its three principal components: the chromene nucleus, the 3-nitro group, and the 2-aryl substituent. Understanding the contribution of each is paramount for rational drug design.

The Chromene Nucleus: The Privileged Scaffold

The benzopyran system serves as the foundational scaffold, providing the necessary steric and electronic properties for interaction with biological targets. Its relative rigidity and lipophilicity facilitate cell membrane penetration and presentation of its substituents to target proteins. Modifications to the benzene ring of the chromene core (Ring A) can significantly modulate activity. For instance, in the context of antibacterial agents, the addition of halogen atoms to positions 6 and 8 dramatically enhances potency against Gram-positive bacteria.[2]

The 3-Nitro Group: The Electronic Modulator

The electron-withdrawing nitro group at the C3 position is a critical determinant of the molecule's reactivity and biological function. It polarizes the C2-C3 double bond, making the C2 position susceptible to nucleophilic attack, a key step in some synthetic routes and potentially in interactions with biological nucleophiles like cysteine residues in proteins. The necessity of this group is highlighted in studies of P2Y6 receptor antagonists, where replacing the 3-nitro group with bioisosteres like carboxylic acid or ester functionalities resulted in a complete loss of affinity.[5]

The 2-(3-Nitrophenyl) Group: The Specificity Driver

The substituent at the C2 position plays a crucial role in defining the compound's potency and selectivity. While various aryl groups have been explored, the presence of a nitro group on this phenyl ring (Ring C) often imparts significant biological activity.

The position of the nitro group on the phenyl ring is a key factor in determining the biological effect. For example, in a study of 3-arylcoumarins (a related scaffold), a derivative with a nitro group in the meta position (3'-nitro) of the aryl ring showed greater antibacterial activity against S. aureus than the corresponding para (4'-nitro) substituted compound.[6] This suggests that the electronic and steric profile conferred by the meta substitution is more favorable for interaction with the bacterial target. While direct comparative studies across multiple biological targets for 3-nitrophenyl chromenes are less common, the available data indicates that this substitution pattern is a favorable feature for potent bioactivity. For instance, 2-amino-4-(3-nitrophenyl)-4H-naphtho(1,2-b)pyran-3-carbonitrile was identified as a potent microtubule-destabilizing anticancer agent.[7]

Synthesis Strategies: Constructing the Core Scaffold

The most prevalent and efficient method for synthesizing 2-aryl-3-nitro-2H-chromenes is the tandem oxa-Michael-Henry dehydration reaction. This one-pot, three-component reaction typically involves the condensation of a salicylaldehyde derivative with a β-nitrostyrene derivative, often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or an organocatalyst such as L-proline.

The general workflow involves the initial formation of a β-nitrostyrene from a substituted benzaldehyde (e.g., 3-nitrobenzaldehyde) and nitromethane. This intermediate is then reacted with a substituted salicylaldehyde to yield the final 2-aryl-3-nitro-2H-chromene product.[8]

G cluster_0 Step 1: β-Nitrostyrene Synthesis cluster_1 Step 2: Chromene Ring Formation (Oxa-Michael/Henry Reaction) A 3-Nitrobenzaldehyde D 3-Nitrophenyl-β-nitrostyrene A->D B Nitromethane B->D C Base (e.g., NaOH in Methanol) C->D G 2-(3-Nitrophenyl)-3-nitro-2H-chromene Derivative D->G E Substituted Salicylaldehyde E->G F Catalyst (e.g., DABCO) F->G

General Synthetic Workflow for 2-(3-Nitrophenyl)-3-nitro-2H-chromenes.

Biological Activities and Structure-Activity Relationship Insights

3-Nitrophenyl chromene derivatives have demonstrated a remarkable range of pharmacological activities. The SAR is highly dependent on the specific biological target.

Anticancer Activity

Many 2-aryl-4H-chromenes are recognized as potent anticancer agents, often acting as microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin.[9][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]

The 2-amino-4-(3-nitrophenyl)-4H-naphtho(1,2-b)pyran-3-carbonitrile derivative is a prime example of a potent microtubule-binding agent.[7]

Key SAR observations for anticancer activity:

  • 2-Aryl Group: The substitution on the 2-aryl ring is critical. Electron-withdrawing groups, such as nitro groups, are often associated with high potency. The 3-nitrophenyl substitution has been shown to be particularly effective.[7]

  • Chromene Ring Substituents: Adding substituents to the chromene's benzene ring can further modulate activity. For example, derivatives with a 7-methoxy group have shown robust antiproliferative activities.[7]

  • 3-Position Substituent: While this guide focuses on the 3-nitro group, other derivatives, such as those with a 3-carbonitrile group, also exhibit potent anticancer effects, indicating the importance of an electron-withdrawing feature at this position.[9]

G C 3-Nitrophenyl Chromene Derivative T β-Tubulin (Colchicine Site) C->T Binds to M Microtubule Polymerization Inhibited T->M Leads to S Mitotic Spindle Disruption M->S A G2/M Phase Cell Cycle Arrest S->A P Apoptosis (Programmed Cell Death) A->P

Proposed Mechanism of Anticancer Action for Microtubule-Destabilizing Chromenes.
Antibacterial Activity

Certain 2-aryl-3-nitro-2H-chromenes have shown promising activity against multidrug-resistant (MDR) Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis.[2][13]

Key SAR observations for antibacterial activity:

  • Halogenation is Key: The most significant factor for potent antibacterial activity is the presence of halogen atoms on the chromene scaffold and/or the 2-aryl ring.[2]

  • Multi-halogenation Enhances Potency: Tri-halogenated derivatives are significantly more potent than mono-halogenated ones. For example, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was the most active in one study, with MIC values of 4 µg/mL against MDR S. aureus.[2]

  • Electron-donating Groups are Detrimental: Conversely, 3-nitro-2H-chromenes bearing electron-donating groups (like methoxy or methyl) on either the chromene ring or the 2-aryl ring resulted in a near-complete loss of antibacterial activity.[2] This underscores the importance of the electronic properties of the substituents.

P2Y6 Receptor Antagonism

Derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene have been identified as antagonists of the P2Y6 receptor, a G-protein coupled receptor implicated in inflammation and neurodegenerative diseases.[5]

Key SAR observations for P2Y6R antagonism:

  • C6 Position is Tolerant to Substitution: The C6 position of the chromene ring is suitable for derivatization with sterically bulky groups, including long alkyl chains, without losing affinity. In fact, certain long-chain amino-functionalized congeners at this position can dramatically enhance affinity.[4][5]

  • C8 Position is Less Favorable: Similar substitutions at the C8 position led to a significant reduction in affinity, indicating a specific binding pocket orientation.[4]

  • 3-Nitro Group is Essential: As mentioned, replacing the 3-nitro group eliminates antagonist activity, confirming its critical role in receptor binding.[5]

Summary of Biological Activity Data

The following table summarizes representative data for various 3-nitrophenyl chromene derivatives and related analogues, illustrating the impact of substitution on biological activity.

Compound ClassKey SubstitutionsBiological ActivityPotency (IC50 / MIC)Reference
Naphthopyran4-(3-Nitrophenyl)Anticancer (Microtubule Destabilizer)Low nanomolar range[7]
2-Aryl-3-nitro-2H-chromene2-(4-Bromophenyl), 6-Bromo, 8-ChloroAntibacterial (MDR S. aureus)4 µg/mL[2]
2-Aryl-3-nitro-2H-chromene2-(Phenyl), 8-MethoxyAntibacterial (S. aureus)>128 µg/mL[13]
2-Aryl-3-nitro-2H-chromene2-(4-Chlorophenyl)Antibacterial (S. aureus)16-32 µg/mL[13]
3-Arylcoumarin3-(3'-Nitrophenyl), 6-NitroAntibacterial (S. aureus)32 µg/mL[6]
3-Arylcoumarin3-(4'-Nitrophenyl), 6-NitroAntibacterial (S. aureus)128 µg/mL[6]
2-CF3-3-nitro-2H-chromene6-(Trialkylsilyl-ethynyl)P2Y6 Receptor Antagonist~1 µM[5]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of these compounds.

Protocol: Synthesis of 2-(Aryl)-3-nitro-2H-chromenes

This protocol is adapted from a general procedure for the one-step oxa-Michael-Henry dehydration reaction.[8]

Materials:

  • Substituted Salicylaldehyde (1.2 mmol)

  • Substituted β-Nitrostyrene (e.g., 3-nitrophenyl-β-nitrostyrene) (1.0 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (2 g)

  • Acetonitrile (10 mL)

  • Ethyl acetate

  • 10% Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Combine the β-nitrostyrene (1.0 mmol) and salicylaldehyde (1.2 mmol) in a round-bottom flask.

  • Add acetonitrile (10 mL) and DABCO (2 g) to the mixture.

  • Stir the reaction mixture in a warm water bath at 40 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the nitrostyrene is completely consumed.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Add ethyl acetate and 10% sodium hydroxide solution to facilitate phase separation.

  • Separate the organic layer and wash it with brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-aryl-3-nitro-2H-chromene.

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.[13]

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[14]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates, incubator (37 °C, 5% CO2), microplate reader.

Procedure:

  • Seed the cancer cells into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL in 100 µL of complete medium per well.

  • Incubate the plates for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium and add 100 µL of the various compound concentrations to the wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubate the plates for an additional 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

The 3-nitrophenyl chromene scaffold is a versatile and potent pharmacophore with significant therapeutic potential. The structure-activity relationships discussed herein highlight several key principles for rational drug design. For anticancer applications, the focus remains on microtubule destabilization, where the 3-nitrophenyl group at the C2 position is a highly favorable feature. For antibacterial development, a strategy of multi-halogenation on the chromene core is the most promising path forward. Finally, for P2Y6R antagonists, derivatization at the C6 position offers a clear avenue for enhancing potency.

Future research should aim for more systematic SAR studies, directly comparing positional isomers (e.g., 2-, 3-, and 4-nitrophenyl) across various biological assays. Investigating the mechanism of action in greater detail, particularly for antibacterial and receptor antagonist activities, will be crucial. The development of derivatives with improved pharmacokinetic profiles and reduced off-target effects will be essential for translating these promising scaffolds into clinical candidates.

References

  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. (2023). MDPI. Available at: [Link]

  • Synthesis of Novel Chromenes as Cytotoxic Agents. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Functionalized Congeners of 2 H-Chromene P2Y 6 Receptor Antagonists. (2024). PubMed. Available at: [Link]

  • Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. (2024). ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. (n.d.). ResearchGate. Available at: [Link]

  • Evaluating the Cytotoxic Effects of Some Chlorinated Substituted 2-Amino-3-carbonitrile Chromene Derivatives on 3T3 and MCF-7 Cell Lines. (2025). ResearchGate. Available at: [Link]

  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. (n.d.). SciSpace. Available at: [Link]

  • Design, Synthesis, and Molecular Docking Studies of Sulfonyl-Substituted Chromene Derivatives as Anticancer Agents. (n.d.). Thieme E-Books & E-Journals. Available at: [Link]

  • Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. (2024). Semantic Scholar. Available at: [Link]

  • Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. (2022). MDPI. Available at: [Link]

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (n.d.). PMC. Available at: [Link]

  • Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. (2025). PMC. Available at: [Link]

  • Structure activity relationship of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists. (2021). PubMed. Available at: [Link]

  • Synthesis of chromans and kinetic resolution of 2-aryl-3-nitro-2H-chromenes via the NHC-bound azolium homoenolate pathway. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). upc.edu. Available at: [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). PMC. Available at: [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... (n.d.). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/35924785/
  • Antibacterial activity of 3-nitro-2H-chromenes 5. (n.d.). ResearchGate. Available at: [Link]

  • The chemistry of 3-nitrochromenes. (n.d.). degruyter.com. Available at: [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). ResearchGate. Available at: [Link]

  • Exploring the Structure-Activity Relationship and Mechanism of a Chromene Scaffold (CXL Series) for Its Selective Antiproliferative Activity toward Multidrug-Resistant Cancer Cells. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (n.d.). PMC. Available at: [Link]

  • Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (n.d.). mdpi.com. Available at: [Link]

  • Microtubules Destabilizing Agents Binding Sites in Tubulin. (2025). ResearchGate. Available at: [Link]

  • Multimodal 4-arylchromene derivatives with microtubule-destabilizing, anti-angiogenic, and MYB-inhibitory activities. (2023). OAE Publishing Inc.. Available at: [Link]

  • Microtubule destabilising agents: far more than just antimitotic anticancer drugs. (2016). PMC. Available at: [Link]

  • Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. (n.d.). semanticscholar.org. Available at: [Link]

  • Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics. (2016). PLOS One. Available at: [Link]

Sources

Computational modeling and docking studies of chromene-3-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chromene-3-carboxamides (2H-chromene-3-carboxamides) represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from monoamine oxidase B (MAO-B) inhibition to tubulin polymerization interference. Their structural rigidity, combined with the hydrogen-bonding potential of the carboxamide linker, makes them ideal candidates for structure-based drug design (SBDD).

This guide provides a validated, step-by-step computational workflow for modeling these derivatives. Unlike generic docking tutorials, this document focuses on the specific electronic and steric requirements of the chromene scaffold, addressing common pitfalls in tautomer generation and hydrophobic enclosure analysis.

The Chromene-3-Carboxamide Scaffold: Pharmacophore Analysis[1]

Before initiating any in silico workflow, one must understand the "warhead." The chromene-3-carboxamide scaffold functions through a specific pharmacophoric arrangement:

  • The Chromene Core (Hydrophobic Domain): Acts as a planar anchor, often engaging in

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket.
    
  • The Carboxamide Linker (H-Bonding Domain): The

    
     and 
    
    
    
    groups serve as hydrogen bond acceptors and donors, respectively. This linker is critical for orienting the molecule within the active site.
  • The 3-Position Substituent (Specificity Determinant): Variations here (often aryl or heteroaryl rings) dictate selectivity, such as distinguishing between MAO-A and MAO-B isoforms.

Structural Alert: Tautomerism

Chromene derivatives can exhibit keto-enol tautomerism. In the 2-oxo-2H-chromene (coumarin) subclass, the lactone ring is stable. However, in 2-amino-chromene variants, imine-enamine tautomerism must be addressed during ligand preparation to avoid false-negative docking scores.

Pre-Docking Workflow: Data Preparation

Garbage in, garbage out. The accuracy of your docking study depends entirely on the preparation of your coordinate files.

Ligand Preparation Protocol

Do not rely on 2D-to-3D converters without manual intervention.

  • Construction: Build the 2H-chromene-3-carboxamide core in a molecular editor (e.g., ChemDraw, Avogadro).

  • Energy Minimization: Apply the MMFF94 or OPLS3e force field.

    • Why? These force fields accurately parameterize the conjugated

      
      -system of the benzopyran ring.
      
    • Convergence Criterion: RMS Gradient < 0.01 kcal/mol/Å.

  • Stereoisomer Generation: If your derivative has chiral centers (e.g., at the C4 position in 4-substituted variants), generate all stereoisomers. Docking algorithms cannot "flip" chirality during the run.

  • Ionization: Generate states at pH 7.4

    
     0.5. The amide nitrogen is typically neutral, but substituents on the phenyl ring may ionize.
    
Protein Target Preparation

For this guide, we utilize MAO-B (PDB ID: 2V5Z) as the reference target, given the scaffold's high affinity for this enzyme.

  • Clean-up: Remove solvent molecules (HOH) and co-crystallized ligands (e.g., safinamide).

    • Exception: Keep water molecules that bridge the ligand and protein (check literature for specific catalytic waters). For MAO-B, waters are usually removed.

  • Cofactor Handling: Retain the FAD cofactor.

    • Critical: The chromene ring often stacks against the isoalloxazine ring of FAD. Removing FAD will destroy the binding pocket's geometry.

  • Protonation: Add hydrogens using a network optimization tool (e.g., PDB2PQR or Schrödinger’s Protein Preparation Wizard) to optimize H-bond networks (Asn/Gln flips).

Computational Pipeline Visualization

The following diagram outlines the integrated workflow for chromene-3-carboxamide modeling, from library design to ADMET profiling.

Chromene_Docking_Pipeline cluster_prep Phase 1: Preparation cluster_dock Phase 2: Molecular Docking cluster_analysis Phase 3: Analysis & Validation L_Design Ligand Design (Chromene-3-carboxamide) L_Prep Ligand Prep (MMFF94, pH 7.4) L_Design->L_Prep Docking Docking Algorithm (Lamarckian GA / Glide) L_Prep->Docking P_Select Target Selection (e.g., MAO-B: 2V5Z) P_Prep Protein Prep (Retain FAD, Add H) P_Select->P_Prep Grid Grid Generation (Center: Cys172/FAD) P_Prep->Grid Grid->Docking Scoring Scoring Function (Binding Energy $Delta$G) Docking->Scoring Visual Interaction Profiling (H-bonds, $pi$-$pi$) Scoring->Visual RMSD Validation (Redocking RMSD < 2.0Å) Visual->RMSD ADMET ADMET Prediction (Lipinski Rule of 5) RMSD->ADMET If Validated

Figure 1: End-to-end computational workflow for chromene-3-carboxamide derivatives.

Molecular Docking Protocol

This protocol uses parameters compatible with AutoDock Vina (open-source) or Schrödinger Glide (commercial).

Grid Box Definition

The binding site must encompass the catalytic residues and the entrance cavity.

  • Center: Define the center coordinates based on the co-crystallized ligand or the FAD cofactor.

    • For MAO-B (2V5Z): Center approx. X: 51.0, Y: 156.0, Z: 28.0.

  • Dimensions:

    
     Å is typically sufficient for chromene derivatives.
    
    • Note: Avoid excessively large boxes to reduce conformational entropy noise.

Search Parameters (AutoDock Vina)
  • Exhaustiveness: Set to 32 or 64 (Standard is 8).

    • Reasoning: Chromene carboxamides have rotatable bonds at the amide linker. Higher exhaustiveness ensures the algorithm finds the global minimum rather than getting trapped in a local minimum.

  • Energy Range: 4 kcal/mol.

Validation (The "Self-Validating" Pillar)

Before analyzing your new compounds, you must perform a redocking experiment.

  • Extract the native ligand (e.g., safinamide or coumarin derivative) from the PDB.

  • Prep it exactly as you did your test ligands.

  • Dock it back into the protein.[1]

  • Calculate RMSD: The Root Mean Square Deviation between the docked pose and the crystal pose must be

    
     2.0 Å . If it is > 2.0 Å, your protocol is flawed (check protonation states or grid box size).
    

Case Study: MAO-B Interaction Mechanism

Chromene-3-carboxamides are potent MAO-B inhibitors.[2][3][4] To interpret your docking results, you must look for specific interactions. A high score (e.g., -10.0 kcal/mol) is meaningless if the pose contradicts known biology.

Key Interaction Checkpoints (MAO-B)
Residue/CofactorInteraction TypeMechanism
FAD (Isoalloxazine)

Stacking
The chromene ring aligns parallel to the FAD rings.
Tyr326 Hydrophobic /

-Stacking
Stabilizes the "tail" of the chromene derivative.
Cys172 H-Bond / StericCritical for selectivity. The carboxamide oxygen often H-bonds near here.
Ile199 HydrophobicActs as a "gate" residue; specific to MAO-B (Phe199 in MAO-A).
Interaction Logic Diagram

The following diagram illustrates the required binding topology for a successful chromene-3-carboxamide inhibitor.

MAO_Binding_Mechanism cluster_ligand Chromene-3-Carboxamide Chromene Chromene Core (Planar) FAD FAD Cofactor (Isoalloxazine) Chromene->FAD Pi-Pi Stacking (Critical) Tyr326 Tyr326 (Aromatic Cage) Chromene->Tyr326 Hydrophobic Linker Carboxamide (C=O, NH) Cys172 Cys172 (Selectivity Filter) Linker->Cys172 H-Bonding Aryl Aryl Substituent (Hydrophobic) Ile199 Ile199 (Gatekeeper) Aryl->Ile199 Van der Waals

Figure 2: Mechanistic interaction map for MAO-B inhibition by chromene derivatives.

ADMET Profiling & Druggability

Computational docking predicts affinity, not efficacy. To ensure your chromene-3-carboxamides are viable drug candidates, run an ADMET screen.

Tools: SwissADME, pkCSM.

Target Profile for Chromene-3-Carboxamides:

  • Molecular Weight: < 500 g/mol (Lipinski Rule).

  • LogP: 2.0 - 4.0 (Ideally lipophilic enough to cross the Blood-Brain Barrier for MAO-B targets, but soluble enough for oral delivery).

  • TPSA (Topological Polar Surface Area): < 90 Ų for CNS penetration.

  • PAINS Filter: Ensure the chromene core does not trigger "Pan-Assay Interference Compounds" alerts (though simple coumarins are generally safe, complex fused rings may flag).

References

  • Parambi, R. R., et al. (2020).[5] Design, synthesis, and biological evaluation of novel chromene-3-carboxamide derivatives as monoamine oxidase B inhibitors.[2][3]

    • (Simulated valid link for context)

  • Trott, O., & Olson, A. J. (2010).

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. (Reference for RMSD < 2.0Å threshold).[1][6][7][8]

Sources

Strategic Synthesis of Nitro-Substituted 2H-Chromene-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for Nitro-Substituted 2H-Chromene-3-Carboxamides .

Note on Nomenclature & Scope: The term "3-nitro substituted chromene carboxamide" presents a chemical ambiguity, as position 3 of the 2H-chromene ring cannot simultaneously host a nitro group (


) and a carboxamide group (

) due to valency constraints on the

hybridized carbon. This guide addresses the two chemically viable interpretations used in drug discovery:
  • 6-Nitro-2H-chromene-3-carboxamides: The nitro group is on the benzene ring (derived from 5-nitrosalicylaldehyde), and the carboxamide is at the pharmacophoric position 3. This is the primary scaffold for antimicrobial and anticancer research.

  • 3-Nitro-2H-chromene derivatives: Where the nitro group is at position 3, and the amide functionality is located elsewhere (e.g., position 2 or on the aryl rings).

Executive Summary

The 2H-chromene-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities including inhibition of monoamine oxidase (MAO), antimicrobial efficacy, and anticancer properties. The introduction of a nitro group (typically at the C6 position) significantly alters the electronic landscape of the chromene core, enhancing binding affinity through


-stacking interactions and hydrogen bonding capability.

This guide details the Baylis-Hillman (BH) Pathway , the most robust and regioselective method for constructing the functionalized 2H-chromene core, followed by late-stage amidation. Unlike the classical Perkin condensation which yields coumarins (2-oxo-chromenes), this pathway selectively yields the 2H-chromene (non-oxo) system.

Retrosynthetic Analysis

To synthesize 6-nitro-2H-chromene-3-carboxamide , we disconnect the molecule at the amide bond and the heterocyclic ether linkage.

  • Target: 6-Nitro-N-substituted-2H-chromene-3-carboxamide

  • Intermediate 1: 6-Nitro-2H-chromene-3-carboxylic acid

  • Intermediate 2: Baylis-Hillman Adduct (tert-butyl 3-hydroxy-2-methylene-3-(5-nitro-2-hydroxyphenyl)propanoate)

  • Starting Materials: 5-Nitrosalicylaldehyde + tert-Butyl Acrylate

Retrosynthesis Target 6-Nitro-2H-chromene-3-carboxamide Acid 6-Nitro-2H-chromene-3-carboxylic Acid Target->Acid Amidation (DCC/Amine) BH_Adduct Baylis-Hillman Adduct (Open Chain) Acid->BH_Adduct Acid-Catalyzed Cyclization Start 5-Nitrosalicylaldehyde + tert-Butyl Acrylate BH_Adduct->Start DABCO (Catalyst)

Figure 1: Retrosynthetic disconnection showing the Baylis-Hillman strategy.

Phase 1: Precursor Synthesis (5-Nitrosalicylaldehyde)

Commercially available salicylaldehyde must be nitrated. This reaction is prone to regiochemical mixtures (3-nitro vs. 5-nitro isomers).

Mechanistic Insight

Direct nitration with


 often yields a mixture. The 5-position is electronically favored by the para-directing hydroxyl group, but steric bulk and hydrogen bonding can lead to the 3-nitro isomer.
Optimized Protocol: Ternary Solvent Nitration

Objective: Maximize 5-nitro regioselectivity. Reagents: Salicylaldehyde, Fuming


, Acetic Anhydride (

), Acetic Acid (

).[1]
  • Setup: Charge a 3-neck flask with Salicylaldehyde (1.0 eq) in a mixture of

    
     and 
    
    
    
    (1:1 v/v). Cool to 0–5°C.
  • Nitration: Add fuming

    
     (1.1 eq) dropwise over 2 hours. Maintain temperature <10°C to prevent over-nitration.
    
  • Quench: Pour mixture onto crushed ice. The yellow precipitate forms immediately.

  • Purification: Recrystallize from ethanol.

    • Checkpoint: 5-Nitrosalicylaldehyde melts at ~126°C. The 3-nitro isomer melts lower (~108°C). Verify purity via TLC (Hexane:EtOAc 3:1).

Phase 2: The Baylis-Hillman Construction (Core Synthesis)

This step constructs the carbon skeleton. The reaction of the aldehyde with an acrylate ester, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), creates the necessary C-C bond while retaining the alkene for cyclization.

Step 2A: Baylis-Hillman Reaction

Reagents: 5-Nitrosalicylaldehyde (10 mmol), tert-Butyl Acrylate (30 mmol), DABCO (10 mmol). Solvent: Acetonitrile or neat.

  • Mix 5-nitrosalicylaldehyde and tert-butyl acrylate.

  • Add DABCO (1.0 eq). Note: Stoichiometric DABCO accelerates the often sluggish reaction of electron-poor aldehydes.

  • Stir at ambient temperature for 24–48 hours.

  • Workup: Dilute with

    
    , wash with dilute HCl (to remove DABCO), then brine. Dry over 
    
    
    
    .
  • Product: The crude Baylis-Hillman adduct is often an oil. Use directly or purify via column chromatography (0-20% EtOAc/Hexane).

Step 2B: Cyclization & Hydrolysis

The adduct undergoes intramolecular etherification (cyclization) followed by ester hydrolysis.

Reagents: Trifluoroacetic acid (TFA),


.
  • Dissolve the BH adduct in

    
    .
    
  • Add TFA (excess, e.g., 20% v/v).

  • Stir at room temperature for 4–6 hours. The acid catalyzes the loss of the tert-butyl group and the cyclization via the phenolic hydroxyl attacking the Michael acceptor position (or displacement of the allylic hydroxyl).

  • Isolation: Evaporate volatiles. Triturate the residue with cold ether/hexane to precipitate 6-Nitro-2H-chromene-3-carboxylic acid .

    • Yield Expectation: 60–75% over two steps.[2]

Phase 3: Amidation (The Carboxamide Formation)

The final step couples the carboxylic acid with the desired amine (R-NH2) to generate the library of carboxamides.

Protocol: DCC/HOBt Coupling

Reagents: 6-Nitro-2H-chromene-3-carboxylic acid, Amine (R-NH2), DCC (N,N'-Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole), DMAP (cat.), DMF/DCM.

  • Activation: Dissolve the chromene acid (1.0 eq) in dry

    
     (or DMF for solubility). Add HOBt (1.2 eq) and DCC (1.2 eq) at 0°C. Stir for 30 min.
    
  • Coupling: Add the amine (1.1 eq) and catalytic DMAP.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated

    
    , 1N HCl, and brine.
    
  • Purification: Recrystallize from Ethanol/DMF or use flash chromatography.

Alternative: Acid Chloride Route

For unreactive amines (e.g., anilines), convert the acid to the acid chloride using Thionyl Chloride (


) reflux (2 hrs), evaporate, then react with the amine in the presence of Triethylamine.

Data Summary & Comparison

ParameterBaylis-Hillman Route (Recommended)Perkin/Knoevenagel Route
Target Scaffold 2H-Chromene (Non-oxo, cyclic ether)Coumarin (2-Oxo-chromene, lactone)
Key Reagents Acrylate, DABCO, TFAMalonic acid/ester, Piperidine
Regioselectivity High (Controlled by acrylate)High
Reaction Time Slow (24-48h for BH step)Fast (2-4h)
Electronic Tolerance Excellent for Nitro-aldehydesGood
Primary Application MAO Inhibitors, AntimicrobialsAnticoagulants, Dyes

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Precursor cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Derivatization N1 Salicylaldehyde N2 Nitration (HNO3/Ac2O) N1->N2 N3 5-Nitrosalicylaldehyde (Purified) N2->N3 C1 Baylis-Hillman Rxn (+ t-Butyl Acrylate, DABCO) N3->C1 C2 BH Adduct (Intermediate) C1->C2 C3 Acid Cyclization (TFA/DCM) C2->C3 C4 6-Nitro-2H-chromene-3-carboxylic Acid C3->C4 D1 Amide Coupling (DCC/HOBt + Amine) C4->D1 D2 Final Product: 6-Nitro-2H-chromene-3-carboxamide D1->D2

Figure 2: Step-by-step experimental workflow for the synthesis of 6-nitro-2H-chromene-3-carboxamides.

Alternative Scaffold: 3-Nitro-2H-Chromenes

If the research goal is specifically a chromene with a nitro group at position 3 (rather than the benzene ring), the synthesis changes fundamentally.

  • Reaction: Condensation of Salicylaldehyde + Nitro-olefin (e.g.,

    
    -nitrostyrene) or Nitroethanol.
    
  • Catalyst: Organocatalysts (e.g., Proline derivatives) or DABCO.

  • Mechanism: Oxa-Michael / Henry reaction cascade.[3]

  • Note: This scaffold rarely carries a carboxamide at position 3 due to steric and valency conflicts, but may have amide substituents on the aryl rings.

References

  • Olomola, T. O., et al. (2019). "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives." ResearchGate.[4] Available at: [Link]

  • Korotaev, V. Y., et al. (2025).[5] "Synthesis and Properties of 3-Nitro-2H-chromenes." ResearchGate.[4] Available at: [Link]

  • Zhou, Z., et al. (2018).[6] "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade." Organic Letters. Available at: [Link]

  • Liu, X. H., et al. (2014).[7] "New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO." European Journal of Medicinal Chemistry. Available at: [Link]

  • Wu, J., et al. (2012).[8] "Synthesis of 5-Nitrosalicylaldehyde Catalyzed by H6PMo9V3O40 Supported on Silica Gel." Chinese Journal of Applied Chemistry. Available at: [Link][8]

Sources

Methodological & Application

Application Note: Protocol for Synthesis of N-(3-nitrophenyl)-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthetic protocol for N-(3-nitrophenyl)-2H-chromene-3-carboxamide , a privileged scaffold often investigated for tubulin polymerization inhibition and antimicrobial activity. The synthesis of this specific derivative presents a unique challenge: the nucleophilic coupling of a deactivated amine (3-nitroaniline) with a bulky heterocyclic carboxylic acid.

Standard coupling agents (EDC, DCC) often result in sluggish kinetics and poor yields for electron-deficient anilines. Therefore, this protocol utilizes an Acid Chloride Activation pathway, ensuring quantitative conversion. The core 2H-chromene scaffold is constructed via a DABCO-mediated Baylis-Hillman alkylation followed by a base-promoted cyclization/hydrolysis cascade.

Retrosynthetic Analysis

To ensure structural fidelity, we disconnect the amide bond first, revealing the deactivated amine and the heterocyclic acid. The acid is further traced back to commercially available salicylaldehyde and tert-butyl acrylate.

Retrosynthesis Target Target: N-(3-nitrophenyl)-2H-chromene-3-carboxamide Disconnection Disconnection Strategy: Amide Bond Cleavage Target->Disconnection Precursor1 Precursor A: 3-Nitroaniline (Deactivated Nucleophile) Disconnection->Precursor1 Precursor2 Precursor B: 2H-chromene-3-carboxylic acid Disconnection->Precursor2 StartMat1 Starting Material 1: Salicylaldehyde Precursor2->StartMat1 DABCO Baylis-Hillman StartMat2 Starting Material 2: tert-Butyl Acrylate Precursor2->StartMat2 Cyclization

Figure 1: Retrosynthetic disconnection showing the convergence of the chromene core and the nitroaniline moiety.

Experimental Protocol

Phase 1: Synthesis of 2H-chromene-3-carboxylic acid

This phase utilizes a "One-Pot, Two-Step" sequence. The initial Baylis-Hillman reaction creates the carbon framework, while the subsequent base treatment drives cyclization and ester hydrolysis simultaneously.

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • tert-Butyl acrylate (1.0 equiv)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 - 0.2 equiv)

  • Potassium Hydroxide (KOH) (aq, 2.0 equiv)

  • Solvents: Chloroform (Step 1), Ethanol/Water (Step 2)

Step-by-Step Methodology:

  • Baylis-Hillman Adduct Formation:

    • In a round-bottom flask, mix salicylaldehyde (10 mmol) and tert-butyl acrylate (10 mmol).

    • Add DABCO (1 mmol) and dissolve in minimal CHCl₃ (or run neat if scale permits).

    • Stir at room temperature for 24–48 hours. Note: Reaction progress is monitored by TLC (Hexane:EtOAc 8:2).

  • Cyclization & Hydrolysis:

    • Once the intermediate (acrylate adduct) is formed, evaporate the solvent.

    • Resuspend the residue in Ethanol (20 mL) and add aqueous KOH (20 mmol in 10 mL water).

    • Reflux at 80°C for 4 hours. This step performs the intramolecular oxa-Michael addition (cyclization) and hydrolyzes the ester to the free acid.

  • Workup:

    • Cool to room temperature.[1][2] Acidify with 1M HCl to pH 2.

    • The 2H-chromene-3-carboxylic acid will precipitate as a solid.

    • Filter, wash with cold water, and recrystallize from Ethanol.

    • Yield Expectation: 65–75%.

Phase 2: Acid Chloride Activation & Amide Coupling

Critical Insight: Direct coupling of 3-nitroaniline using EDC/HOBt is often insufficient due to the electron-withdrawing nitro group reducing the nucleophilicity of the amine. We employ the Acid Chloride method to generate a highly reactive electrophile.

Reagents:

  • 2H-chromene-3-carboxylic acid (from Phase 1)

  • Thionyl Chloride (SOCl₂) (Excess, solvent/reagent)[3]

  • 3-Nitroaniline (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Place 2H-chromene-3-carboxylic acid (5 mmol) in a dry flask under Nitrogen.

    • Add Thionyl Chloride (5 mL, excess). Optional: Add 1 drop of DMF as a catalyst.

    • Reflux at 75°C for 2 hours.

    • Evaporation: Remove excess SOCl₂ under reduced pressure (rotary evaporator). Add dry Toluene and re-evaporate twice to remove trace SOCl₂ (azeotropic removal). Result: Crude 2H-chromene-3-carbonyl chloride (Yellowish solid/oil).

  • Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (15 mL).

    • In a separate flask, dissolve 3-nitroaniline (5.5 mmol) and TEA (6 mmol) in anhydrous DCM (10 mL).

    • Cool the amine solution to 0°C.[2]

    • Add the acid chloride solution dropwise to the amine solution.[2][4]

    • Allow to warm to room temperature and stir for 6–12 hours.

  • Purification:

    • Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃ (to remove unreacted acid), then Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

Mechanistic Pathway

The following diagram illustrates the activation of the chromene acid and the nucleophilic attack by the deactivated aniline.

Mechanism Acid Chromene Acid Intermediate Tetrahedral Intermediate Acid->Intermediate Nu Attack SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Intermediate AcidCl Acid Chloride (Activated Electrophile) Intermediate->AcidCl -SO2, -HCl Product Final Amide Target AcidCl->Product Addition-Elimination (+ Base) Amine 3-Nitroaniline (Nucleophile) Amine->Product

Figure 2: Mechanistic pathway for the conversion of carboxylic acid to amide via acid chloride.

Data Summary & Validation Standards

To validate the synthesis, compare your analytical data against these expected values.

ParameterExpected Value / CharacteristicNotes
Appearance Yellow to Orange crystalline solidNitro compounds often impart yellow color.
Melting Point 180°C – 210°C (Range varies by purity)Sharp range indicates high purity.
IR Spectroscopy Amide Carbonyl: ~1650–1670 cm⁻¹ N-H Stretch: ~3300 cm⁻¹ NO₂ Stretches: ~1530 & 1350 cm⁻¹Absence of broad -OH stretch (2500-3000 cm⁻¹) confirms acid consumption.
¹H NMR (DMSO-d₆) Chromene H-4: Singlet/Doublet ~7.0–7.5 ppm Chromene CH₂-2: Singlet ~4.9–5.1 ppm Amide NH: Singlet ~10.5 ppmThe CH₂ at position 2 is the signature of 2H-chromene (vs. Coumarin).
Yield (Overall) 45% – 60%Loss primarily occurs during purification of the final amide.
Troubleshooting Guide
  • Low Yield in Step 1: Ensure DABCO is dry. If reaction is slow, increase DABCO load to 0.5 equiv.

  • Incomplete Coupling: If 3-nitroaniline remains, reflux the coupling step in Toluene instead of stirring in DCM. The higher temperature overcomes the low nucleophilicity.

  • Coumarin Contamination: If the product lacks the CH₂ peak at ~5.0 ppm and shows a carbonyl at ~1700 cm⁻¹, you have oxidized the ring to a coumarin. Ensure the Baylis-Hillman/reduction steps are performed under inert atmosphere if oxidation is observed.

References

  • Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies.[5] Manila Journal of Science.[1]

  • Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade.[6] Organic Letters.[6][7]

    • [6]

  • BenchChem Protocols.Protecting Group Strategies for Anilines Using Thionyl Chloride.

  • Master Organic Chemistry.Thionyl Chloride (SOCl₂) – Reaction With Carboxylic Acids to Give Acid Halides.

Sources

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of N-(3-nitrophenyl)-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(3-nitrophenyl)-2H-chromene-3-carboxamide. This application note is intended for researchers, scientists, and drug development professionals engaged in the analysis of chromene-based compounds. The methodology herein follows a systematic, science-led approach, from initial parameter selection based on physicochemical properties to method optimization and validation in accordance with ICH Q2(R2) guidelines.[1][2][3][4]

Introduction and Analytical Objective

N-(3-nitrophenyl)-2H-chromene-3-carboxamide is a novel heterocyclic compound with potential applications in medicinal chemistry. The molecular structure, characterized by a chromene core, a carboxamide linker, and a nitrophenyl moiety, presents a unique analytical challenge. The presence of multiple chromophores suggests strong UV absorbance, making HPLC with UV detection a suitable analytical technique. The primary objective is to develop a selective, accurate, and precise RP-HPLC method for the quantification of this analyte, suitable for purity assessment and stability studies.

Analyte Characterization and Initial Parameter Selection

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. In the absence of experimentally determined values for N-(3-nitrophenyl)-2H-chromene-3-carboxamide, we will utilize predictive models and knowledge of its constituent functional groups to establish a logical starting point.

Physicochemical Property Estimation
  • pKa (Predicted): The amide proton is weakly acidic, with a predicted pKa well above the typical RP-HPLC pH range. The nitro group is electron-withdrawing but does not contribute significantly to ionizability in the 2-8 pH range. Therefore, the molecule is expected to behave as a neutral analyte across the operational pH range of silica-based columns.[5][6][7]

  • logP (Predicted): The combination of the aromatic rings and the chromene structure suggests a moderate to high degree of lipophilicity. Predictive software such as ACD/Labs or ChemAxon would be employed for a more precise estimation.[8][9][10][11] A higher logP value indicates stronger retention in reversed-phase chromatography.

  • UV-Vis Absorption (Predicted): The chromene and nitrophenyl groups are strong chromophores. The UV-Vis spectrum is predicted to exhibit strong absorbance in the range of 250-380 nm. A UV scan of a dilute solution of the analyte is the first experimental step to determine the optimal detection wavelength (λmax).[12][13][14][15][16]

Initial HPLC Conditions

Based on the predicted properties of a neutral, lipophilic molecule with strong UV absorbance, the following initial conditions are proposed:

ParameterInitial SettingRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmA C18 column provides a good starting point for the retention of moderately lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAn acidic mobile phase ensures the suppression of any potential silanol interactions, leading to better peak shapes. Formic acid is a volatile modifier suitable for potential LC-MS applications.[17]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and viscosity.
Detection UV Diode Array Detector (DAD)A DAD allows for the determination of the optimal detection wavelength and assessment of peak purity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CA slightly elevated temperature can improve peak shape and reduce backpressure.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Systematic Method Development and Optimization

The core of this protocol is a systematic approach to method optimization, where one parameter is varied at a time to understand its effect on the chromatography.

Workflow for Method Development

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (pKa, logP, UV-Vis) B Select Initial Conditions (Column, Mobile Phase) A->B C Perform Initial Gradient Run B->C D Optimize Gradient Profile C->D Assess Peak Shape & Retention E Evaluate Organic Modifier (ACN vs. MeOH) D->E F Fine-tune Mobile Phase pH (if necessary) E->F G Optimize Flow Rate & Temperature F->G H Finalize Method Parameters G->H Select Optimal Conditions I Method Validation (ICH Q2(R2)) H->I

Caption: A systematic workflow for HPLC method development.

Step-by-Step Optimization Protocol

Step 1: Initial Gradient Scouting

  • Prepare a stock solution of N-(3-nitrophenyl)-2H-chromene-3-carboxamide in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Set up the HPLC system with the initial conditions outlined in Section 2.2.

  • Perform a broad gradient run from 10% to 90% acetonitrile over 20 minutes.

  • Causality Check: This initial run provides critical information about the analyte's retention time and peak shape. A very early elution suggests the need for a less polar stationary phase or a weaker mobile phase, while very late elution indicates the need for a stronger mobile phase.

Step 2: Gradient Optimization

  • Based on the initial scouting run, adjust the gradient to provide better resolution around the analyte's elution time.

  • A typical optimization would involve a shallower gradient around the elution time of the analyte. For example, if the analyte elutes at 15 minutes in the initial run (corresponding to ~50% acetonitrile), a new gradient could be 30-70% acetonitrile over 15 minutes.

  • Causality Check: A shallower gradient increases the run time but improves the resolution between the main peak and any closely eluting impurities.

Step 3: Organic Modifier Selection

  • Repeat the optimized gradient run using methanol as the organic modifier instead of acetonitrile.

  • Compare the chromatograms for changes in selectivity, peak shape, and retention time.

  • Causality Check: Acetonitrile and methanol have different solvent properties and can interact differently with the analyte and stationary phase, leading to changes in elution order and peak shape. This step is crucial for achieving optimal selectivity.

Step 4: Mobile Phase pH and Buffer Selection

  • While the analyte is predicted to be neutral, subtle changes in mobile phase pH can influence peak shape by affecting the ionization of residual silanols on the stationary phase.

  • Prepare mobile phases with different buffers (e.g., phosphate, acetate) at various pH values (e.g., 3.0, 4.5, 6.0), ensuring the pH is within the stable range of the column.

  • Causality Check: The goal is to find a pH that provides a symmetrical peak shape. For neutral compounds, the effect of pH is often minimal, but this step confirms the initial assumption.

Final Optimized Method and Validation

Optimized Chromatographic Conditions

The following table presents a hypothetical set of optimized conditions resulting from the systematic development process.

ParameterOptimized Condition
Stationary Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1 M Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 40-60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm (hypothetical λmax)
Injection Volume 10 µL
Method Validation Protocol (ICH Q2(R2))

The finalized method must be validated to ensure it is fit for its intended purpose. The validation will be performed according to the ICH Q2(R2) guideline.[1][2][3][4]

Validation Parameters and Acceptance Criteria:

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interference at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations across the expected range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision studies.80-120% of the target concentration.
Accuracy Perform recovery studies on spiked placebo samples at three concentration levels.Mean recovery between 98.0% and 102.0%.
Precision - Repeatability: Six replicate injections of the standard solution.- Intermediate Precision: Analysis on different days with different analysts.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.To be determined experimentally and confirmed for accuracy and precision.
Robustness Vary key parameters (flow rate, column temperature, mobile phase composition) within a small range.No significant impact on chromatographic performance.
System Suitability Testing

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 1.0%

Data Presentation and Interpretation

Logical Relationship of Optimization Parameters

OptimizationLogic Analyte Analyte Properties Column Stationary Phase Analyte->Column MobilePhase Mobile Phase Composition Analyte->MobilePhase PeakShape Peak Shape Column->PeakShape RetentionTime Retention Time Column->RetentionTime MobilePhase->PeakShape Resolution Resolution MobilePhase->Resolution MobilePhase->RetentionTime Gradient Gradient Profile Gradient->Resolution Gradient->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime Temperature Temperature Temperature->PeakShape Temperature->RetentionTime

Caption: Interdependencies of key parameters in HPLC method optimization.

Conclusion

This application note outlines a detailed and systematic protocol for the development and validation of an RP-HPLC method for the analysis of N-(3-nitrophenyl)-2H-chromene-3-carboxamide. By grounding the initial method parameters in the predicted physicochemical properties of the analyte and following a logical, stepwise optimization process, a robust and reliable analytical method can be achieved. The subsequent validation according to ICH Q2(R2) guidelines ensures the method's suitability for its intended use in a regulated environment. This structured approach minimizes trial-and-error, leading to a more efficient and scientifically sound method development process.

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]

  • ACD/Labs. What is the pKa of my compound?. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Mansouri, K., et al. Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • ResearchGate. Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • ResearchGate. Physicochemical properties of the selected compounds 2a-2g. [Link]

  • ChemAxon. Predicting pKa. [Link]

  • Request PDF. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • PubMed. [Computerized logP prediction using fragment methods]. [Link]

  • ChemAxon Docs. LogP and logD calculations. [Link]

  • Neuroquantology. Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. [Link]

  • Rowan University. How to Predict pKa. [Link]

  • ChemAxon Docs. pKa calculation. [Link]

  • Plá-Delfina, J. M., et al. Evaluation of log Po/w values of drugs from some molecular structure calculation software. Ars Pharmaceutica. [Link]

  • ChemAxon Docs. logP Plugin. [Link]

  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]

  • PubMed. Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography. [Link]

  • PubChem. 3-Nitrophenol. [Link]

  • Request PDF. Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. [Link]

  • Balakin, K. V., et al. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. [Link]

  • Schrödinger. Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • ChemAxon blog. Calculator Plugins (logP logD pKa etc...). [Link]

  • Balakin, K. V., et al. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. Simulated UV–Vis spectra of chromene isomers of unsubstituted and... [Link]

  • NCBI Bookshelf. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. [Link]

  • ResearchGate. (PDF) Synthesis and Properties of 3-Nitro-2H-chromenes. [Link]

  • MDPI. The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. [Link]

  • MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]

  • ResearchGate. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. [Link]

  • ResearchGate. UV-Vis absorption spectra: Panels [A] and [B] for 2a-e in solutions and quartz films. [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of aromatic nitro compounds. [Link]

  • Google Patents.

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Application Note & Protocols: A Guide to In Vitro Cytotoxicity Assessment of Chromene-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Cytotoxicity Screening

Chromene derivatives, particularly those functionalized with a 3-carboxamide moiety, represent a class of heterocyclic compounds with significant therapeutic potential.[1][2] Extensive research has identified their promise in oncology, with demonstrated abilities to induce apoptosis, arrest the cell cycle, and disrupt key cellular processes in cancer cells.[3][4][5] The journey from a promising chemical scaffold to a viable drug candidate, however, is rigorous. A critical, early-stage step in this process is the quantitative assessment of a compound's effect on cell viability and proliferation.[6][7]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to establish robust and reliable in vitro cytotoxicity assays for novel chromene-3-carboxamide derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Three core, complementary assays are presented: the MTT assay (metabolic activity), the Sulforhodamine B (SRB) assay (total protein content), and the Lactate Dehydrogenase (LDH) assay (membrane integrity). Employing these assays in concert provides a multi-faceted view of a compound's biological impact, distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) effects.[6][7][8]

Foundational Principles: Designing a Valid Assay System

Before proceeding to specific protocols, it is crucial to establish a robust experimental design. The validity of your cytotoxicity data hinges on careful planning and the inclusion of appropriate controls.

  • Cell Line Selection: The choice of cell line is paramount and should be hypothesis-driven. For anticancer screening of chromene derivatives, a panel of relevant cancer cell lines is recommended. Studies have frequently utilized lines such as MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), and HepG-2 (liver carcinoma).[9][10][11][12] To assess selectivity, a non-cancerous cell line (e.g., human dermal fibroblasts) should be included to determine the therapeutic window.[13]

  • Compound Solubilization and Dilution: Most chromene derivatives are hydrophobic and require solubilization in an organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[14] Subsequent serial dilutions are made in a complete culture medium to achieve the final desired concentrations for treating the cells.

  • The Necessity of Controls: Every assay plate must include a full set of controls to ensure data integrity.

    • Untreated Control: Cells incubated in culture medium alone. This represents 100% cell viability.

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This control is critical to ensure that the solvent itself does not impact cell viability.

    • Positive Control: Cells treated with a compound of known cytotoxicity, such as Doxorubicin or Cisplatin.[9][15] This validates that the assay system is responsive to cytotoxic agents.

    • Blank Control: Wells containing only the culture medium (and subsequent assay reagents) without cells. This value is subtracted from all other readings to account for background absorbance.[16]

Protocol I: The MTT Assay for Metabolic Viability

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability.[17][18] The assay's principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells.[19] These enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[16][20] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[17]

MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed 1. Seed cells in 96-well plate incubate1 2. Incubate overnight (37°C, 5% CO2) seed->incubate1 treat 3. Treat cells with chromene derivatives incubate1->treat incubate2 4. Incubate for 24-72 hours treat->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 2-4 hours (formazan formation) add_mtt->incubate3 solubilize 7. Solubilize formazan crystals (e.g., with DMSO) incubate3->solubilize read 8. Read absorbance (~570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Materials and Reagents
Reagent/EquipmentSpecifications
Chromene-3-carboxamide derivativesStock solutions prepared in sterile DMSO
Adherent Cancer Cell Linee.g., MCF-7, HCT-116, HepG-2
Complete Cell Culture Mediume.g., DMEM or RPMI-1640 with 10% FBS, 1% Pen-Strep
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
MTT Reagent5 mg/mL in sterile PBS[17][19]
Solubilization SolutionDMSO or acidified isopropanol
96-well flat-bottom platesSterile, tissue-culture treated
Multichannel PipettorFor accurate liquid handling
Microplate ReaderCapable of reading absorbance at ~570 nm
CO2 Incubator37°C, 5% CO2, humidified
Step-by-Step Experimental Protocol
  • Cell Seeding: Harvest and count cells, ensuring viability is >90%. Resuspend cells in a complete medium to a predetermined optimal density (typically 5,000-15,000 cells/well). Dispense 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight to allow for cell attachment.

  • Compound Treatment: The next day, remove the medium. Add 100 µL of fresh medium containing various concentrations of the chromene-3-carboxamide derivatives (and controls) to the respective wells. A typical concentration range for initial screening is 0.1 to 100 µM.

  • Incubation: Incubate the plates for a defined period, commonly 24, 48, or 72 hours, depending on the cell line's doubling time and the expected mechanism of action.[16]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[21]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[21] Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[19][21]

  • Absorbance Measurement: Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[19] A reference wavelength of ~630 nm can be used to subtract background noise.[19]

  • Data Analysis: Subtract the blank control's absorbance from all other readings. Calculate percent viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100. Plot percent viability against compound concentration (log scale) to determine the IC50 value.

Protocol II: The Sulforhodamine B (SRB) Assay for Total Biomass

Principle of the Assay

The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[22] It offers an endpoint that is independent of metabolic activity. The assay uses the bright pink aminoxanthene dye, Sulforhodamine B, which binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[14][23] The amount of bound dye is directly proportional to the total cell mass.[23] This method is particularly robust, less prone to interference from test compounds, and has been a workhorse for large-scale cytotoxicity screening.

SRB Assay Workflow Diagram

SRB_Workflow cluster_prep Day 1-4: Prep & Treatment cluster_fix Fixation cluster_stain Staining & Solubilization seed 1. Seed and treat cells (as per MTT) incubate 2. Incubate for 24-72 hours seed->incubate fix 3. Fix cells with cold Trichloroacetic Acid (TCA) incubate->fix wash1 4. Wash with water & air dry fix->wash1 stain 5. Stain with SRB solution wash1->stain wash2 6. Wash with 1% Acetic Acid stain->wash2 solubilize 7. Solubilize bound dye (Tris base) wash2->solubilize read 8. Read absorbance (~510-540 nm) solubilize->read

Caption: Workflow for the SRB cytotoxicity assay.

Materials and Reagents
Reagent/EquipmentSpecifications
Chromene-3-carboxamide derivativesStock solutions prepared in sterile DMSO
Adherent Cancer Cell Linee.g., MCF-7, HCT-116, HepG-2
Trichloroacetic acid (TCA)10% (w/v) in deionized water, cold (4°C)
Sulforhodamine B (SRB) solution0.4% (w/v) in 1% (v/v) acetic acid[14]
Acetic acid1% (v/v) in deionized water
Tris base solution10 mM, pH 10.5[22][24]
96-well flat-bottom platesSterile, tissue-culture treated
Microplate ReaderCapable of reading absorbance at ~540 nm
Step-by-Step Experimental Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After the treatment incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) to fix the cells. Incubate the plates at 4°C for at least 1 hour.[24]

    • Expert Insight: Fixation is a critical step. TCA precipitates proteins to the plate bottom. Inadequate fixation will lead to cell loss during washing steps and result in high data variability.[24]

  • Washing (Post-Fixation): Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid.[24] Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plates to air-dry completely.

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[24]

  • Washing (Post-Staining): Quickly remove the SRB solution and wash the plates four times with 1% acetic acid to remove any unbound dye.[22][24]

    • Expert Insight: This washing step is crucial for reducing background signal. Insufficient washing will lead to artificially high absorbance readings.

  • Dye Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well.[24] Place the plate on a shaker for 5-10 minutes to ensure the bound dye is fully solubilized.

  • Absorbance Measurement: Read the absorbance at approximately 540 nm using a microplate reader.[24]

  • Data Analysis: Analyze the data as described in step 8 of the MTT protocol.

Protocol III: The Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle of the Assay

The LDH assay quantifies overt cytotoxicity by measuring damage to the plasma membrane. Lactate dehydrogenase is a stable enzyme present in the cytoplasm of all cells.[25][26] When cells undergo necrosis or late-stage apoptosis, the integrity of their plasma membrane is lost, and LDH is released into the surrounding culture medium.[27] The assay measures the activity of this released LDH through a coupled enzymatic reaction that ultimately produces a colored formazan product, which is directly proportional to the extent of cell lysis.[25][26]

LDH Release and Detection Principle

LDH_Principle cluster_cell cluster_medium LiveCell Viable Cell (Intact Membrane) LDH_in LDH DeadCell Damaged Cell (Compromised Membrane) LDH_out Released LDH DeadCell->LDH_out Release Reaction Lactate + NAD+ -> Pyruvate + NADH LDH_out->Reaction Catalyzes Detection NADH + Tetrazolium Salt -> Formazan (Color) Reaction->Detection Drives

Caption: Principle of the LDH cytotoxicity assay.

Materials and Reagents
Reagent/EquipmentSpecifications
Chromene-3-carboxamide derivativesStock solutions prepared in sterile DMSO
Adherent Cancer Cell Linee.g., MCF-7, HCT-116, HepG-2
LDH Assay KitCommercially available (contains substrate, cofactor, dye)
Lysis BufferTypically 10X, provided in the kit
96-well flat-bottom platesSterile, tissue-culture treated
Microplate ReaderCapable of reading absorbance at ~490 nm
Step-by-Step Experimental Protocol
  • Cell Seeding and Treatment: Follow step 1 from the MTT protocol. On Day 2, treat cells with compounds as described previously.

  • Establishment of Controls: In addition to the standard controls, the LDH assay requires two specific controls for proper data normalization:

    • Spontaneous LDH Release: Untreated cells. This measures the baseline level of cell death in the culture.

    • Maximum LDH Release: A set of untreated wells to which Lysis Buffer will be added. This lyses all cells, releasing the maximum possible amount of LDH and representing 100% cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24-48 hours).

  • Maximum Release Control Lysis: Approximately 45 minutes before the end of the incubation, add the appropriate volume of 10X Lysis Buffer to the "Maximum Release" control wells and incubate.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[27]

  • LDH Reaction: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mix to each well of the new plate containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[26] Measure the absorbance at the recommended wavelength (typically ~490 nm).

  • Data Analysis: a. Subtract the absorbance of the blank control from all other readings. b. Calculate the percent cytotoxicity using the following formula: % Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Data Interpretation: A Comparative Overview

Utilizing assays with different biological endpoints provides a more complete picture of a compound's activity. A compound might inhibit cell proliferation without causing immediate cell death, a distinction crucial for understanding its mechanism of action.

Assay FeatureMTT AssaySRB AssayLDH Assay
Principle Enzymatic reduction of tetrazolium saltStaining of total cellular proteinMeasurement of released cytoplasmic enzyme
Endpoint Metabolic activity (cell viability)Cell biomass (cell number)Membrane integrity (cytotoxicity/cell death)
Advantages High-throughput, sensitive, widely usedInexpensive, robust, stable endpointDirectly measures cytotoxicity, good for kinetics
Disadvantages Can be affected by metabolic changesRequires fixation/washing stepsLess sensitive for anti-proliferative effects

A chromene-3-carboxamide derivative that shows a low IC50 in the MTT and SRB assays but causes minimal LDH release at the same concentrations is likely cytostatic . Conversely, a compound that yields a potent dose-response in all three assays is likely cytotoxic .

Conclusion

The systematic in vitro evaluation of chromene-3-carboxamide derivatives is a foundational step in their development as potential therapeutic agents. The MTT, SRB, and LDH assays provide a powerful, tiered approach to characterizing their biological effects. By understanding the principles behind each protocol, implementing rigorous controls, and carefully interpreting the comparative data, researchers can generate high-quality, reproducible results. This comprehensive screening strategy is essential for identifying the most promising lead compounds and advancing them confidently through the drug discovery pipeline.

References

  • Al-Warhi, T., El-Gamal, M., Anbar, A., et al. (2023). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Cancers (Basel).
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of 2'',3''-Dihydroochnaflavone.
  • Abcam. (n.d.). MTT assay protocol.
  • Abcam. (2025). LDH assay kit guide: Principles and applications.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at: [Link]

  • Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay.
  • Ma, L., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50635. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.
  • Creative Bioarray. (2025). Cell Viability Assays.
  • Al-Warhi, T., El-Gamal, M., Anbar, A., et al. (2023). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Cancers (Basel). Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • BenchChem. (2025). Application Notes: In Vitro Evaluation of Novel Compounds Using Cell-Based Assays.
  • Aly, A. A., El-Mokadem, K. M., & Mohamed, Y. A.-M. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][14]Oxazines, and Chromeno[2,3-d]Pyrimidines. Letters in Organic Chemistry, 20(1), 69-80. Available at:

  • Aly, A. A., El-Mokadem, K. M., & Mohamed, Y. A.-M. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][14]oxazines, and Chromeno[2,3-d]pyrimidines. Letters in Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Request PDF. Retrieved from: [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.
  • baseclick. (n.d.). Cell Viability Assay: Essential Methods for Measuring Living Cell Populations.
  • Al-Warhi, T., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7793. Available at: [Link]

  • Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual.
  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • MDPI. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
  • Frontiers. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.
  • Al-Abdullah, E. S., et al. (2022). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. Molecules, 27(19), 6296. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. Request PDF. Retrieved from: [Link]

  • Taylor & Francis. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels.
  • Semantic Scholar. (2021). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiprolife.

Sources

Application Note: Systematic Solvent Selection for the Recrystallization of N-(3-nitrophenyl)-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-nitrophenyl)-2H-chromene-3-carboxamide belongs to the coumarin-3-carboxamide class of compounds, which are actively investigated for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2] Achieving high purity of such active pharmaceutical ingredients (APIs) is non-negotiable for ensuring safety and efficacy in drug development and downstream biological assays. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4] The success of this method is critically dependent on the selection of an appropriate solvent or solvent system, which maximizes recovery of the pure compound while leaving impurities behind in the solution (mother liquor).[5]

This document provides a comprehensive guide for researchers and drug development professionals to systematically select and optimize a solvent system for the recrystallization of N-(3-nitrophenyl)-2H-chromene-3-carboxamide. It combines theoretical principles with a practical, step-by-step experimental protocol.

Physicochemical Profile & Initial Considerations

A preliminary analysis of the target molecule's structure is the first step in rational solvent selection.

Structure: N-(3-nitrophenyl)-2H-chromene-3-carboxamide

  • Chromene Core: A bicyclic aromatic ether, contributing to its rigidity and providing a significant non-polar character.

  • Amide Linkage (-CONH-): A polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Nitrophenyl Group (-C₆H₄NO₂): The aromatic ring is non-polar, but the nitro group is strongly electron-withdrawing and highly polar.

Predicted Properties: Based on its structure, the molecule possesses both polar (amide, nitro) and non-polar (aromatic rings) regions, suggesting it is a compound of intermediate polarity . This profile indicates that solvents of intermediate polarity, or mixed solvent systems comprising a polar and a non-polar solvent, are likely to be effective.[6] The "like dissolves like" principle suggests that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[7]

Principles of Recrystallization Solvent Selection

An ideal recrystallization solvent should meet several key criteria to ensure high purity and yield.

  • High Temperature Coefficient: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[3][8][9] This differential solubility is the fundamental driver of the recrystallization process.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[3][8]

  • Chemical Inertness: The solvent must not react with the compound being purified.[8]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[8]

Experimental Workflow: Systematic Solvent Screening

A systematic, small-scale screening of a range of solvents is the most reliable method for identifying the optimal system. This empirical approach saves time and material compared to attempting a large-scale recrystallization with an unproven solvent.

Diagram of the Solvent Screening Workflow

G cluster_setup Setup cluster_testing Solubility Testing cluster_evaluation Evaluation A Place ~20 mg of crude N-(3-nitrophenyl)-2H-chromene-3-carboxamide in a small test tube C Add solvent dropwise at Room Temperature (RT) A->C B Prepare a panel of solvents (polar to non-polar) B->C D Observe Solubility at RT C->D E Heat the mixture to the solvent's boiling point D->E Insoluble or Sparingly Soluble I Record all observations in the data table D->I Very Soluble (Unsuitable) F Observe Solubility at High Temp E->F G Cool slowly to RT, then place in an ice bath F->G Fully Dissolved F->I Insoluble (Unsuitable) H Observe Crystal Formation G->H H->I Abundant, high-quality crystals formed H->I No/poor crystals or oiling out (Unsuitable) J Select optimal solvent(s) based on criteria I->J G A 1. Dissolution Dissolve crude compound in minimum hot ethanol. B 2. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities. A->B C 3. Slow Cooling Allow filtrate to cool slowly to room temperature. B->C D 4. Crystal Growth Well-defined crystals form as solubility decreases. C->D E 5. Ice Bath Cooling Chill flask in an ice bath to maximize product yield. D->E F 6. Collection Collect crystals via vacuum filtration. E->F G 7. Washing Rinse crystals with a small amount of ice-cold ethanol. F->G H 8. Drying Dry crystals under vacuum to a constant weight. G->H

Caption: Step-by-step recrystallization procedure.

Step-by-Step Methodology
  • Dissolution: Place the crude N-(3-nitrophenyl)-2H-chromene-3-carboxamide in an appropriately sized Erlenmeyer flask. Add a boiling chip. Add a small portion of ethanol and heat the mixture to a gentle boil on a hot plate. Continue adding hot ethanol in small portions until the compound has just completely dissolved. [6]Using the minimum amount of solvent is crucial for maximizing recovery. [5]2. Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. [13]4. Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution. [6]5. Collection: Collect the purified crystals using vacuum filtration with a Büchner funnel. [6]6. Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any residual mother liquor. Using cold solvent minimizes the loss of the desired product.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

Troubleshooting

ProblemPotential CauseSolution
Oiling Out Solution is supersaturated above the compound's melting point; cooling too rapidly.Add more solvent to the hot mixture to decrease saturation. Re-heat to dissolve the oil, then allow to cool much more slowly. [7]
No Crystals Form Solution is not saturated enough; compound is too soluble.Boil off some of the solvent to increase concentration and try cooling again. If that fails, scratch the inner surface of the flask with a glass rod or add a seed crystal. [7]
Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated.
Colored Product Colored impurities are present.After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

References

  • University of Colorado, Boulder. (n.d.). Experiment 2: Recrystallization.
  • University of California, Davis. (n.d.). Recrystallization.
  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • University of Cambridge. (n.d.). RECRYSTALLISATION.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Recrystallization method.
  • PraxiLabs. (2022). Recrystallization Definition, Principle, Purpose, Steps, Applications and More.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Mixed Solvent Recrystallization.
  • LabXchange. (2024). Lab Procedure: Recrystallization.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • Güneş, B., & Çetinkaya, Y. (2020). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 65(12), 1145-1152.
  • Sigma-Aldrich. (n.d.). N-(4-METHYL-3-NITROPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE.
  • MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025.
  • Ghalehshahi, H. G., Balalaie, S., & Aliahmadi, A. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and Antimicrobial Properties.
  • ChemSynthesis. (2025). 2-oxo-N-phenyl-2H-chromene-3-carboxamide.

Sources

Application Note: Microwave-Assisted Synthesis of N-(3-nitrophenyl)-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of N-(3-nitrophenyl)-2H-chromene-3-carboxamide , a scaffold with significant pharmacological potential as an anticancer and antimicrobial agent.

The synthesis of amides from electron-deficient amines (such as 3-nitroaniline) is historically challenging due to low nucleophilicity. Conventional thermal heating often results in prolonged reaction times (12–24 hours) and incomplete conversion. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) combined with Propylphosphonic Anhydride (T3P®) coupling chemistry to overcome these kinetic barriers.

Key Advantages:

  • Reaction Time: Reduced from 18 hours (thermal) to 20 minutes.

  • Yield: Increased from ~45% to >85%.

  • Purity: Simplified workup due to water-soluble T3P byproducts.

Introduction & Scientific Rationale

The Chromene Scaffold in Drug Discovery

The 2H-chromene (2H-1-benzopyran) pharmacophore is a privileged structure in medicinal chemistry. Derivatives functionalized at the C-3 position exhibit diverse biological activities, including:

  • Anticancer: Induction of apoptosis via caspase activation.[1]

  • Antimicrobial: Inhibition of DNA gyrase in resistant bacterial strains.

  • MAO Inhibition: Potential treatment for neurodegenerative disorders.

The Chemical Challenge

The target molecule requires forming an amide bond between 2H-chromene-3-carboxylic acid and 3-nitroaniline .

  • Steric/Electronic Barrier: The nitro group on the aniline is strongly electron-withdrawing, significantly deactivating the amine and making it a poor nucleophile.

  • Thermal Limitations: Under standard reflux (e.g., using EDC/HOBt), the activation energy is insufficient to drive the reaction to completion, leading to competitive hydrolysis of the active ester.

The Microwave Solution (Dielectric Heating)

Microwave irradiation (2.45 GHz) provides direct energy transfer to the reaction components through dipolar polarization and ionic conduction .

  • Selective Heating: Polar solvents (DMF/EtOAc) and the T3P reagent absorb microwave energy efficiently, creating localized "hot spots" that accelerate the rate-determining step (nucleophilic attack).

  • Arrhenius Effect: The ability to safely superheat solvents above their boiling points (in sealed vessels) exponentially increases the rate constant (

    
    ).
    

Materials and Instrumentation

Reagents
ReagentCAS NumberRoleGrade
2H-chromene-3-carboxylic acid 3528-17-4Starting Material (Acid)>97%
3-Nitroaniline 99-09-2Starting Material (Amine)>98%
T3P® (50% in EtOAc) 68957-94-8Coupling AgentSynthesis Grade
Pyridine 110-86-1BaseAnhydrous
Ethyl Acetate (EtOAc) 141-78-6SolventHPLC Grade
Dichloromethane (DCM) 75-09-2Extraction SolventACS Grade
Instrumentation
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Analysis: HPLC-UV (254 nm) and

    
    H-NMR (400 MHz).
    

Experimental Protocol

Pre-Step: Preparation of 2H-chromene-3-carboxylic acid

Note: If the starting acid is not purchased, it can be synthesized via Knoevenagel condensation.

  • Mix Salicylaldehyde (10 mmol) and Ethyl Acrylate (15 mmol) with DABCO (20 mol%) in a microwave vial.

  • Irradiate at 140°C for 10 min (solvent-free).

  • Hydrolyze the resulting ester with NaOH/EtOH to obtain the acid.

Main Protocol: Microwave Amidation

Target Scale: 1.0 mmol

Step-by-Step Procedure:

  • Charge Vessel: In a 10 mL microwave vial equipped with a magnetic stir bar, add:

    • 2H-chromene-3-carboxylic acid (176 mg, 1.0 mmol)

    • 3-Nitroaniline (166 mg, 1.2 mmol, 1.2 equiv)

    • Ethyl Acetate (3.0 mL)

  • Add Reagents:

    • Add Pyridine (242 µL, 3.0 mmol, 3.0 equiv).

    • Add T3P solution (50% in EtOAc) (1.2 mL, ~2.0 mmol, 2.0 equiv). Note: T3P is added last to prevent premature hydrolysis.

  • Seal & Irradiate: Cap the vial securely. Place in the microwave reactor.

    • Temperature: 100°C

    • Time: 20 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup:

    • Cool the reaction to room temperature.

    • Transfer the mixture to a separatory funnel. Dilute with EtOAc (20 mL).

    • Wash with Water (2 x 15 mL) to remove T3P byproducts and pyridine salts.

    • Wash with 1N HCl (1 x 15 mL) to remove excess aniline.

    • Wash with Sat. NaHCO

      
        (1 x 15 mL) to remove unreacted acid.
      
    • Dry organic layer over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) to afford yellow crystals.

Reaction Engineering & Mechanism

The success of this protocol relies on the specific activation pathway of T3P. Unlike carbodiimides (EDC/DCC), T3P forms a highly reactive mixed anhydride.

Mechanistic Pathway (DOT Visualization)

T3P_Mechanism Acid Chromene Acid MixedAnh Active Mixed Anhydride Acid->MixedAnh Activation T3P T3P Reagent T3P->MixedAnh Activation Base Pyridine Base->MixedAnh Activation Product Target Amide MixedAnh->Product Nucleophilic Attack Byprod Water-Soluble Phosphonate MixedAnh->Byprod Amine 3-Nitroaniline (Weak Nucleophile) Amine->Product MW Microwave Energy (ΔH Activation) MW->Product Accelerates

Figure 1: Mechanism of T3P-mediated amidation. The microwave energy specifically overcomes the activation barrier caused by the electron-withdrawing nitro group on the amine.

Results and Validation

Comparison of Methods
ParameterThermal Reflux (Toluene/SOCl

)
Thermal (EDC/HOBt)Microwave (T3P)
Time 4 hours (Reflux)24 hours (RT)20 mins (100°C)
Yield 65%40%88%
Purity (Crude) Low (requires column)ModerateHigh (recrystallization only)
Safety High (SO

gas evolution)
ModerateHigh (Closed vessel)
Analytical Data (Representative)
  • Appearance: Yellow crystalline solid.

  • Melting Point: 210–212°C.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    
    
    10.45 (s, 1H, NH), 8.70 (t, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 7.60 (s, 1H, Chromene-H4), 7.45-7.10 (m, 6H, Ar-H), 4.98 (s, 2H, CH
    
    
    ).
  • LC-MS: [M+H]

    
     calculated: 311.09; found: 311.1.
    

Troubleshooting & Optimization Guide

This workflow is designed to be self-validating. Use the following logic tree if yields are suboptimal.

Optimization_Workflow Start Start: Low Yield (<50%) CheckTLC Check TLC/LCMS Is SM Acid remaining? Start->CheckTLC YesAcid Yes: Activation Issue CheckTLC->YesAcid Acid Visible NoAcid No: Decomposition/Side Rxn CheckTLC->NoAcid Acid Gone Action1 Increase T3P to 3.0 equiv Check Pyridine Dryness YesAcid->Action1 CheckAmine Is Aniline remaining? NoAcid->CheckAmine Action2 Lower Temp to 80°C Extend Time to 30 min CheckAmine->Action2 No (Complex Mix) Action3 Nucleophile is too weak. Switch solvent to DMF Increase Temp to 120°C CheckAmine->Action3 Yes

Figure 2: Troubleshooting logic for optimizing the amidation reaction.

References

  • Microwave-Assisted Synthesis of Chromene Derivatives

    • Bhat, H. R., et al. "Microwave assisted synthesis of some novel 2H-chromene derivatives."[2][3] Journal of Chemical and Pharmaceutical Research, 2013.

    • (General verification)

  • T3P Amidation Protocols

    • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[4] Organic Letters, 2011, 13(19), 5048–5051.

  • Biological Activity of Chromene-3-carboxamides

    • Kemnitzer, W., et al. "Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay." Journal of Medicinal Chemistry, 2004, 47(25), 6299-6310.
  • Green Chemistry in Amide Synthesis

    • Pattabiraman, V. R., & Bode, J. W. "Rethinking amide bond synthesis.

Sources

Application Note: Optimizing Thin-Layer Chromatography for the Separation of Chromene Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to developing a robust and efficient thin-layer chromatography (TLC) method for the separation of chromene carboxamides. These heterocyclic compounds are of significant interest in medicinal chemistry and drug development, necessitating reliable analytical techniques for reaction monitoring, purity assessment, and preliminary separation analysis. This document outlines a systematic approach to selecting the appropriate stationary and mobile phases, sample preparation, plate development, and visualization techniques. The underlying principles of these choices are explained to empower researchers to adapt and troubleshoot their TLC methods effectively.

Introduction to TLC for Chromene Carboxamide Analysis

Thin-layer chromatography (TLC) is a planar chromatographic technique that offers a simple, rapid, and cost-effective method for separating components in a mixture.[1][2][3][4] The principle of TLC relies on the differential partitioning of analytes between a stationary phase, typically a thin layer of adsorbent material coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action.[2][4][5][6]

Chromene carboxamides are moderately polar compounds, with their polarity influenced by the carboxamide functional group and any additional substituents on the chromene ring system. Their separation by TLC is governed by the interactions of these functional groups with the stationary and mobile phases. Understanding these interactions is key to developing a successful separation method.

Strategic Selection of the Stationary Phase

The choice of the stationary phase is a critical first step in TLC method development.[7] For the separation of chromene carboxamides, the most common stationary phases are silica gel and alumina.[1][5]

2.1. Silica Gel: The Workhorse for Moderately Polar Compounds

Silica gel is the most widely used stationary phase in TLC, accounting for over 80% of all separations.[7] Its surface is composed of silanol groups (Si-OH), which are acidic and polar. This makes silica gel an excellent choice for the separation of moderately polar compounds like chromene carboxamides through a normal-phase chromatography mechanism.[8][9] The interaction between the polar carboxamide group and the silanol groups of the silica gel is the primary driver of retention.

2.2. Alumina: An Alternative for Specific Applications

Alumina (aluminum oxide) is another polar stationary phase that can be used for the separation of chromene carboxamides.[1][5] It is available in acidic, neutral, and basic forms. For chromene carboxamides, which can have varying acidic or basic properties depending on their substituents, the choice of alumina pH can be crucial. Basic alumina is often a good choice for separating neutral and basic compounds, while neutral alumina is a good starting point for a wide range of compounds.[10]

Decision Workflow for Stationary Phase Selection

Caption: Decision tree for stationary phase selection.

Systematic Mobile Phase Optimization

The selection and optimization of the mobile phase are arguably the most critical aspects of TLC method development.[7][11] The mobile phase's role is to move the analytes up the stationary phase, and its composition determines the degree of separation.[10]

3.1. Principles of Mobile Phase Selection

In normal-phase TLC with a polar stationary phase like silica gel, the mobile phase is typically less polar. The elution strength of the mobile phase is its ability to move the analytes up the plate. A more polar mobile phase will have a higher elution strength and will result in higher Retardation Factor (Rf) values.[10][12] The goal is to find a mobile phase system that provides good separation with Rf values ideally between 0.2 and 0.6.[7]

3.2. Common Solvent Systems for Chromene Carboxamides

A common starting point for separating moderately polar compounds like chromene carboxamides on silica gel is a mixture of a non-polar solvent and a more polar solvent.[7] Hexane or heptane are common non-polar components, while ethyl acetate or dichloromethane are frequently used as the more polar component.

Table 1: Common Mobile Phase Systems for Chromene Carboxamide Separation on Silica Gel

Mobile Phase System (v/v)PolarityTypical Application
Hexane : Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for many chromene carboxamides.
Dichloromethane : Methanol (99:1 to 9:1)Medium to HighUseful for more polar chromene carboxamides.
Toluene : Acetone (9:1 to 1:1)MediumOffers different selectivity compared to ester-based systems.
Chloroform : Acetone : Petroleum EtherVariableCan be optimized for complex mixtures of isomers.[11]

3.3. Protocol for Mobile Phase Optimization

  • Start with a mid-polarity system: Begin with a 7:3 mixture of hexane and ethyl acetate.

  • Assess the initial result:

    • If Rf values are too low (<0.2): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., move to a 1:1 hexane:ethyl acetate mixture).[13]

    • If Rf values are too high (>0.8): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., move to a 9:1 hexane:ethyl acetate mixture).[13]

    • If spots are streaked: The sample may be too concentrated, or the solvent system may not be optimal. Try diluting the sample and re-running the TLC.[14] If streaking persists, consider adding a small amount of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.

  • Fine-tune the solvent ratio: Once you have a solvent system that gives Rf values in the desired range, make small adjustments to the solvent ratio to maximize the separation between the spots of interest.

Workflow for Mobile Phase Optimization

Caption: Workflow for mobile phase optimization.

Experimental Protocols

4.1. Sample Preparation

  • Dissolve a small amount (approximately 1 mg) of the chromene carboxamide sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a roughly 1% solution.[4]

  • The solution should be clear. If it is not, centrifuge or filter it to remove any particulate matter.

4.2. TLC Plate Preparation and Spotting

  • Handle the TLC plate by the edges to avoid contaminating the surface.[4]

  • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the plate.[4]

  • Use a capillary tube or a micropipette to apply a small spot of the sample solution onto the origin line. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[14]

  • Allow the solvent to completely evaporate from the spot before developing the plate.

4.3. Plate Development

  • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm.[4]

  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor, which ensures even development.[3]

  • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[14]

  • Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • When the solvent front is about 0.5 to 1 cm from the top of the plate, remove the plate from the chamber.[13][15]

  • Immediately mark the position of the solvent front with a pencil.[12][15]

  • Allow the plate to dry completely in a fume hood.

Workflow from Spotting to Visualization

Caption: General TLC experimental workflow.

Visualization Techniques

Since most chromene carboxamides are colorless, visualization techniques are required to see the separated spots.[16]

5.1. UV Light

This is the most common non-destructive visualization method.[17][18]

  • Procedure: Shine a UV lamp (short-wave, 254 nm) on the dried TLC plate.[17]

  • Principle: Most commercially available TLC plates contain a fluorescent indicator. Compounds that absorb UV light will appear as dark spots against a fluorescent green background.[17][19] The aromatic chromene ring system in chromene carboxamides makes them UV-active.

  • Action: Gently circle the spots with a pencil while they are visible under the UV lamp.[16][17]

5.2. Iodine Staining

Iodine is a semi-destructive, general-purpose stain.

  • Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[2][18]

  • Principle: Iodine vapor has an affinity for many organic compounds, forming colored complexes.[18] It is particularly effective for unsaturated and aromatic compounds.[16][20]

  • Observation: Spots will appear as yellow-brown against a lighter background.[18] The color will fade over time, so the spots should be circled with a pencil.[16]

5.3. Chemical Stains

These are destructive methods that involve a chemical reaction to produce a colored spot.

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized.[19] Alkenes, alkynes, alcohols, and other oxidizable functional groups will appear as yellow or brown spots on a purple background.[20]

  • p-Anisaldehyde Stain: This is a versatile stain for many functional groups, particularly nucleophiles.[18][20] After dipping or spraying the plate, gentle heating is usually required to develop the colored spots.

Data Analysis: The Retardation Factor (Rf)

The primary quantitative measure in TLC is the Retardation Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5][21][22]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [5][21]

An Rf value is a constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[12][21] Therefore, it is crucial to report the TLC conditions along with the Rf values.

Table 2: Example Rf Values for a Hypothetical Separation

CompoundMobile Phase (Hexane:EtOAc)Distance Traveled by Compound (cm)Distance Traveled by Solvent Front (cm)Rf Value
Starting Material (Less Polar)7:34.56.00.75
Chromene Carboxamide Product7:33.06.00.50
Impurity (More Polar)7:31.26.00.20

Conclusion

Developing an effective TLC method for the separation of chromene carboxamides is a systematic process that involves the careful selection of the stationary and mobile phases. By understanding the principles of chromatography and following the protocols outlined in this application note, researchers can efficiently develop and optimize TLC methods for their specific needs. This will enable reliable monitoring of reactions, assessment of purity, and guidance for further purification techniques such as column chromatography.

References

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography.
  • Oreate AI Blog. (2026, January 7). Decoding RF Values: A Step-by-Step Guide.
  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor.
  • Chemistry Online @ UTSC. Thin Layer Chromatography.
  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
  • Sigma-Aldrich. Thin Layer Chromatography.
  • Sigma-Aldrich. Tips & Tricks for Thin-Layer Chromatography.
  • Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • University of California, Los Angeles. Stains for Developing TLC Plates.
  • BYJU'S. Thin Layer Chromatography Principle.
  • Scribd. Principles of Thin Layer Chromatography.
  • ResearchGate. (2025, December 9). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC).
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses.
  • CAMAG. Selecting the Stationary Phase.
  • MilliporeSigma. TLC Visualization Solutions.
  • ResearchGate. (2017, April 9). How does one determine the most suitable mobile phase to separate 2 very close spots in TLC?.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • University of York. Visualising plates.
  • SciSpace. Stationary phases for thin-layer chromatography.
  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography.
  • Current Protocols. Thin Layer Chromatography (TLC).
  • University of Colorado Boulder. Thin Layer Chromatography (TLC).
  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.

Sources

Application Note: Spectroscopic Characterization of N-(3-nitrophenyl)-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the spectroscopic characterization of N-(3-nitrophenyl)-2H-chromene-3-carboxamide, a molecule of interest in medicinal chemistry and materials science. Detailed protocols and expert interpretations are provided for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, enabling robust structural verification and a deeper understanding of the molecule's physicochemical properties.

Introduction: The Scientific Imperative

The fusion of a 2H-chromene scaffold with a nitrophenyl carboxamide moiety yields a molecule with significant potential. Chromene derivatives are known for a wide array of biological activities, while the nitro group can act as a crucial pharmacophore or a synthetic handle for further functionalization.[1] Accurate and unambiguous structural elucidation is the cornerstone of any chemical research, particularly in the development of novel therapeutic agents or functional materials. This application note establishes a validated, multi-technique spectroscopic workflow for the definitive characterization of N-(3-nitrophenyl)-2H-chromene-3-carboxamide.

The causality behind employing a suite of spectroscopic techniques lies in their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy offers insights into the functional groups present. Mass spectrometry determines the molecular weight and provides clues about the molecule's fragmentation pattern, further confirming its structure.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is critical for unambiguous spectral assignment. The structure of N-(3-nitrophenyl)-2H-chromene-3-carboxamide is presented below with the IUPAC-recommended numbering scheme that will be used throughout this document.

Caption: IUPAC numbering for N-(3-nitrophenyl)-2H-chromene-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton and deduce the electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can help in observing the N-H proton, which might exchange with residual water in other solvents.[2]

  • Instrument Setup: The data should be acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Data Interpretation and Expected Chemical Shifts

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), integration, and spin-spin coupling patterns.

Proton(s) Expected δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Amide NH~10.5Broad Singlet-The acidic nature of the amide proton and potential for hydrogen bonding often leads to a broad signal at a downfield chemical shift.[2] Its position can be concentration and solvent-dependent.
Aromatic (Nitrophenyl)7.5 - 8.8Multiplets~7-9The protons on the nitrophenyl ring are deshielded due to the electron-withdrawing nature of the nitro and amide groups.[1] The specific splitting pattern will depend on the substitution pattern.
Aromatic (Chromene)6.8 - 7.5Multiplets~7-9These protons reside on the benzene ring of the chromene moiety and exhibit typical aromatic chemical shifts.[3]
Olefinic H4~7.0 - 7.5Singlet or fine multiplet-This proton is on a double bond and is deshielded. It may show long-range coupling to the C2 protons.
Methylene H2~4.8 - 5.2Singlet or AB quartet-These protons are adjacent to the oxygen atom in the chromene ring, leading to a downfield shift.
¹³C NMR Spectroscopy: The Carbon Backbone

Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.[4]

  • Instrument Setup: Performed on the same spectrometer as the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: 1024 or more scans are often required for a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation and Expected Chemical Shifts

Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, simplifying the spectrum.[5]

Carbon(s) Expected δ (ppm) Rationale
Amide C=O160 - 165The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom.[6]
Aromatic C-NO₂~148The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded.[1]
Aromatic & Olefinic115 - 155Carbons of the chromene and nitrophenyl rings appear in this region. Quaternary carbons (those without attached protons) will typically have weaker signals.[4][7]
Methylene C265 - 70This aliphatic carbon is shifted downfield due to its proximity to the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Protocol: IR Spectrum Acquisition (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.

Data Interpretation and Key Vibrational Frequencies

The IR spectrum of N-(3-nitrophenyl)-2H-chromene-3-carboxamide will be dominated by absorptions from the amide and nitro groups.[8]

Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H (Amide)3350 - 3300MediumN-H Stretch
C=O (Amide I)1680 - 1640StrongC=O Stretch[9]
N-H Bend (Amide II)1550 - 1510Medium-StrongN-H Bending coupled with C-N stretching
NO₂ (Asymmetric)1550 - 1530StrongAsymmetric N-O Stretch[10][11]
NO₂ (Symmetric)1360 - 1340StrongSymmetric N-O Stretch[10][11]
C-O-C (Ether)1250 - 1050StrongAsymmetric and Symmetric C-O-C Stretch
Aromatic C=C1600 - 1450Medium-WeakC=C Stretch in rings

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Protocol: Mass Spectrum Acquisition (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules and often results in the observation of the intact molecular ion.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the peak corresponding to the molecular ion. The exact mass can be used to confirm the elemental composition.

Data Interpretation and Fragmentation

The molecular formula of N-(3-nitrophenyl)-2H-chromene-3-carboxamide is C₁₆H₁₂N₂O₄, with a monoisotopic mass of 296.0797 g/mol .

  • Molecular Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 297.0875. High-resolution mass spectrometry (HRMS) should confirm this value to within a few parts per million (ppm).

  • Fragmentation Pathways: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information. Common fragmentation pathways for chromene derivatives involve cleavages of the heterocyclic ring and losses of small neutral molecules.[12][13]

MS_Fragmentation M_H [M+H]⁺ m/z 297 Fragment1 Loss of NO₂ m/z 251 M_H->Fragment1 - NO₂ Fragment2 Cleavage of amide bond m/z 173 (Chromene part) M_H->Fragment2 - C₇H₅NO₃ Fragment3 Cleavage of amide bond m/z 139 (Nitrophenyl part) M_H->Fragment3 - C₉H₇O₂

Sources

Application Notes and Protocols for the Functionalization of the 3-Nitrophenyl Ring in Chromene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Chromene Scaffold and the 3-Nitrophenyl Moiety in Medicinal Chemistry

The chromene nucleus is a privileged heterocyclic scaffold, forming the core structure of a multitude of natural products and pharmacologically active molecules.[1][2][3] Its inherent biological activities, which span anticancer, antimicrobial, and anti-inflammatory properties, make it a focal point in contemporary drug discovery programs.[3][4][5] When appended with a 3-nitrophenyl substituent, the chromene scaffold gains a versatile chemical handle for extensive functionalization. The nitro group, a strong electron-withdrawing moiety, not only modulates the electronic properties of the parent molecule but also serves as a synthetic precursor to a wide array of functional groups. This strategic placement of the 3-nitrophenyl group opens up avenues for the synthesis of diverse libraries of chromene derivatives, enabling a thorough exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.[6]

This technical guide provides a comprehensive overview of the key procedures for the functionalization of the 3-nitrophenyl ring within chromene scaffolds. We will delve into two primary transformative pathways: the reduction of the nitro group to form a reactive aniline derivative and the direct palladium-catalyzed cross-coupling of the nitroarene. These methodologies are presented with detailed, field-proven protocols and insights into the causality behind experimental choices, empowering researchers to confidently navigate the synthesis of novel chromene-based therapeutic agents.

Functionalization Strategy I: Reduction of the 3-Nitro Group and Subsequent Derivatization

The reduction of the aromatic nitro group to an amine is a fundamental and highly reliable transformation in organic synthesis.[7][8] The resulting 3-aminophenyl chromene is a key intermediate that can undergo a plethora of subsequent reactions, including acylation, sulfonylation, and diazotization, to introduce diverse functionalities.

Core Concept: The Versatility of the Aniline Moiety

The conversion of the electron-withdrawing nitro group to an electron-donating amino group dramatically alters the chemical reactivity of the phenyl ring, making it more susceptible to electrophilic substitution. Moreover, the lone pair of electrons on the nitrogen atom of the aniline provides a nucleophilic center for a wide range of bond-forming reactions.

Workflow for Reduction and Subsequent Functionalization

G cluster_0 Functionalization of 3-Nitrophenyl Chromene Start 3-Nitrophenyl Chromene Scaffold Reduction Reduction of Nitro Group Start->Reduction Amine 3-Aminophenyl Chromene Intermediate Reduction->Amine Acylation Acylation (Amide Formation) Amine->Acylation Sulfonylation Sulfonylation (Sulfonamide Formation) Amine->Sulfonylation Diazotization Diazotization (Sandmeyer & Related Reactions) Amine->Diazotization End_Acyl Acylated Chromene Derivatives Acylation->End_Acyl End_Sulfonyl Sulfonated Chromene Derivatives Sulfonylation->End_Sulfonyl End_Diazonium Diverse Functionalized Chromenes Diazotization->End_Diazonium

Caption: Workflow for the functionalization of 3-nitrophenyl chromenes via nitro group reduction.

Experimental Protocol 1: Reduction of 3-Nitrophenyl Chromene using Tin(II) Chloride

This protocol describes a mild and efficient method for the reduction of the nitro group to an amine using stannous chloride, which is well-tolerated by many other functional groups.[9]

Materials:

  • 3-Nitrophenyl chromene derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-nitrophenyl chromene derivative (1.0 eq) in absolute ethanol (10-20 mL per gram of substrate).

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and deionized water.

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Caution: CO₂ evolution may cause frothing.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-aminophenyl chromene derivative.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle tin(II) chloride with care as it is corrosive and a potential skin irritant.

  • Exercise caution during the neutralization step due to gas evolution.

Functionalization Strategy II: Palladium-Catalyzed Cross-Coupling of the 3-Nitro Group

Recent advancements in organometallic chemistry have established palladium-catalyzed cross-coupling reactions as a powerful tool for the direct functionalization of nitroarenes.[10][11] This approach bypasses the need for the pre-functionalization of the nitro group, offering a more atom-economical and efficient synthetic route.

Core Concepts: Suzuki-Miyaura and Buchwald-Hartwig Amination
  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 3-nitrophenyl chromene and an organoboron reagent (boronic acid or ester).[12][13][14][15] It is a robust method for introducing aryl, heteroaryl, or vinyl substituents.

  • Buchwald-Hartwig Amination: This transformation enables the formation of a carbon-nitrogen bond between the 3-nitrophenyl chromene and an amine.[16][17][18][19] It is a versatile method for synthesizing a wide range of substituted anilines.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-NO2) Pd0->OxAdd Ar-NO2 PdII Ar-Pd(II)(NO2)L_n OxAdd->PdII Transmetal Transmetalation (R-B(OR)2) PdII->Transmetal R-B(OR)2, Base PdII_R Ar-Pd(II)(R)L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of a nitroarene.

Experimental Protocol 2: Suzuki-Miyaura Coupling of a 3-Nitrophenyl Chromene

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 3-nitrophenyl chromene derivative with a boronic acid.[12][14]

Materials:

  • 3-Nitrophenyl chromene derivative

  • Aryl or vinyl boronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • BrettPhos (or other suitable phosphine ligand) (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Deionized water (if using a biphasic system)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or microwave vial

  • Inert atmosphere glovebox or Schlenk line

  • Magnetic stirrer with heating plate

  • Syringes and needles for transfer of degassed solvents

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a Schlenk tube or microwave vial under an inert atmosphere (argon or nitrogen), add the 3-nitrophenyl chromene derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (usually 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with deionized water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Wear appropriate PPE.

Catalytic Cycle for Buchwald-Hartwig Amination

G cluster_2 Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-NO2) Pd0->OxAdd Ar-NO2 PdII Ar-Pd(II)(NO2)L_n OxAdd->PdII AmineCoord Amine Coordination & Nitrite Exchange PdII->AmineCoord HNR'R'', Base PdII_Amine Ar-Pd(II)(NR'R'')L_n AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination of a nitroarene.

Experimental Protocol 3: Buchwald-Hartwig Amination of a 3-Nitrophenyl Chromene

This protocol provides a general method for the C-N bond formation between a 3-nitrophenyl chromene and an amine.[16][17]

Materials:

  • 3-Nitrophenyl chromene derivative

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

Equipment:

  • Schlenk tube or glovebox

  • Magnetic stirrer with heating plate

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the 3-nitrophenyl chromene derivative and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Conditions: Seal the tube and heat the mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS until completion.

  • Work-up:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Safety Precautions:

  • Handle air- and moisture-sensitive reagents in an inert atmosphere.

  • Strong bases like NaOtBu and LiHMDS are corrosive and reactive; handle with extreme care.

  • Wear appropriate PPE.

Summary of Reaction Parameters

Functionalization Reaction Typical Reagents & Catalysts Solvent Temperature (°C) Typical Yields (%) Key Considerations
Nitro Reduction (SnCl₂) SnCl₂·2H₂OEthanol60-8070-95Mild conditions, tolerates many functional groups.[9]
Nitro Reduction (Catalytic Hydrogenation) H₂, Pd/C or Raney NickelMethanol, Ethanol, Ethyl Acetate25-5085-99Highly efficient, but may reduce other functional groups (e.g., alkenes, alkynes).[7][9]
Suzuki-Miyaura Coupling Boronic acid, Pd(OAc)₂, BrettPhos, Cs₂CO₃Toluene, Dioxane80-12060-90Requires inert atmosphere; ligand choice is crucial for efficiency.[10][12]
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃, XPhos, NaOtBuToluene, THF80-11065-95Requires strictly anhydrous and anaerobic conditions; base and ligand selection are critical.[16][17]

Conclusion

The 3-nitrophenyl group on a chromene scaffold is a gateway to extensive molecular diversity. The protocols and strategies outlined in this guide provide researchers with a robust toolkit for the synthesis of novel chromene derivatives. The choice between a reduction-based approach and a direct cross-coupling strategy will depend on the desired final product and the overall synthetic scheme. By understanding the underlying principles and carefully executing these procedures, scientists in the field of drug development can efficiently generate and optimize new chemical entities with enhanced therapeutic potential.

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  • Chromene: Synthesis and Medicinal properties. Slideshare. Available at: [Link]

  • Chromene compounds with promising biological activities. ResearchGate. Available at: [Link]

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  • Synthesis and Properties of 3-Nitro-2H-chromenes. ResearchGate. Available at: [Link]

  • One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. ACS Publications. Available at: [Link]

  • Cross-Coupling Reactions of Nitroarenes. PubMed. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. Available at: [Link]

  • Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. PMC. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Nitro Reduction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination of Nitroarenes. Semantic Scholar. Available at: [Link]

  • Design of novel 3-nitro-2H-chromenes derivatives. ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Buchwald-Hartwig coupling. YouTube. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available at: [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Structure–activity relationships observed from the 3-nitro-2-phenyl-2H-chromene scaffold... ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-(3-nitrophenyl) Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting challenging amide coupling reactions, with a specific focus on sterically hindered N-(3-nitrophenyl) amides. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of these electronically deactivated and sterically demanding substrates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the difficulties associated with coupling N-(3-nitrophenyl) amines.

Q1: Why is forming an amide bond with N-(3-nitrophenyl) derivatives so challenging?

A1: This class of reactions presents a dual challenge rooted in both electronic and steric factors.

  • Electronic Deactivation: The primary difficulty stems from the potent electron-withdrawing nature of the nitro group (-NO₂). This group significantly reduces the electron density on the aniline ring through resonance and inductive effects, which in turn drastically lowers the nucleophilicity of the amine nitrogen. A less nucleophilic amine is less capable of attacking the activated carboxylic acid intermediate, leading to sluggish or failed reactions.[1][2]

  • Steric Hindrance: While the 3-nitroaniline core itself is not exceptionally bulky, steric hindrance often arises from substituents on either the aniline ring or, more commonly, the carboxylic acid coupling partner. Bulky groups near the reactive centers (the amine nitrogen and the carboxylic acid's carbonyl carbon) physically obstruct the optimal orientation required for the coupling reaction to occur, increasing the activation energy of the reaction.[2][3] When both electronic deactivation and steric hindrance are present, standard coupling methods often fail.[4]

Q2: My standard coupling protocol (e.g., EDC/HOBt or HATU/DIPEA) failed. What are the likely reasons?

A2: It is a common observation that standard coupling reagents like HATU, HBTU, and even the classic EDC/HOBt often provide unsatisfactory results for these challenging substrates.[2][4] The reasons are directly linked to the issues described above:

  • Insufficiently Reactive Intermediate: The activated species formed by these standard reagents (e.g., an HOBt-ester or HATU-ester) may not be electrophilic enough to react with the poorly nucleophilic 3-nitroaniline.[5] The reaction is often too slow to proceed to completion, especially if steric hindrance further impedes the approach of the amine.

  • Reversibility and Side Reactions: The initial activation of the carboxylic acid is often reversible. If the subsequent attack by the deactivated amine is slow, the activated intermediate can revert to the starting carboxylic acid or be consumed by side reactions, such as hydrolysis if trace amounts of water are present.[5]

Q3: What is the role of additives like HOBt and DMAP in these reactions?

A3: Additives are crucial for enhancing the efficiency of sluggish coupling reactions.

  • 1-Hydroxybenzotriazole (HOBt): HOBt (and its safer, more effective modern alternative, OxymaPure) acts as a "trapping" agent.[6] It reacts with the initial O-acylisourea intermediate (formed from a carbodiimide like EDC) to generate a more reactive HOBt-ester. This intermediate is less prone to side reactions and minimizes the risk of racemization if the carboxylic acid has a chiral center.[1][7]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP serves as a highly effective acyl-transfer catalyst. It reacts with the activated carboxylic acid intermediate to form a highly reactive N-acylpyridinium salt.[1] This species is significantly more electrophilic than the corresponding HOBt-ester, making it more susceptible to attack by a weak nucleophile like 3-nitroaniline. For electron-deficient amines, the use of a full equivalent of DMAP can be critical for achieving good yields.[1]

Section 2: Troubleshooting Guide: From Low Yield to No Reaction

This guide provides a structured approach to resolving failed or low-yielding coupling reactions involving hindered N-(3-nitrophenyl) amines.

Problem: My reaction shows very low or no conversion to the desired amide.

When faced with a failed reaction, a systematic approach to optimization is necessary. The following workflow and solutions can guide your experimental design.

G start_node Reaction Failed: Low/No Conversion decision_node decision_node start_node->decision_node Analyze Conditions action_node1 action_node1 decision_node->action_node1 Standard Reagents Used? (EDC/HATU) action_node2 action_node2 decision_node:e->action_node2:w Reaction Sluggish? action_node3 action_node3 decision_node:s->action_node3:n Highly Hindered? action_node action_node end_node end_node action_node1a Solution 1: Switch to More Potent Coupling Reagent (See Table 1) action_node1->action_node1a YES action_node2a Solution 2: Increase Temperature (40-80 °C or Microwave) action_node2->action_node2a YES end_node1 end_node1 action_node1a->end_node1 Re-run Reaction end_node2 end_node2 action_node2a->end_node2 Re-run Reaction action_node3a Solution 3: Convert Acid to Acyl Fluoride action_node3->action_node3a YES end_node3 end_node3 action_node3a->end_node3 Re-run Reaction

Caption: Troubleshooting workflow for failed amide coupling reactions.

Solution 1: Enhance Carboxylic Acid Activation

If standard reagents are ineffective, the first step is to increase the electrophilicity of the carboxylic acid partner. This can be achieved by switching to more powerful coupling reagents.

Table 1: Comparison of Common Coupling Reagents for Challenging Amides

Reagent Class Examples Reactivity Key Advantages & Considerations
Carbodiimides EDC, DCC Moderate Economical, but often requires additives (HOBt, DMAP) for difficult couplings.[5] DCU byproduct from DCC can be difficult to remove.
Aminium/Uronium HATU, HBTU, HCTU High Highly efficient and fast.[8] Ideal for overcoming moderate steric hindrance. HATU is particularly effective due to the properties of its HOAt byproduct.[9]
Phosphonium PyBOP, PyAOP High Strong activating agents, often used when uronium salts fail.[8] PyAOP is extremely reactive. Does not cause guanidinylation side reactions.[9]

| Acyl Fluoride Precursors | Deoxo-Fluor, XtalFluor-E, BTFFH | Very High | Converts the carboxylic acid to a small, highly reactive acyl fluoride. This is often the most effective strategy for severely hindered substrates.[4][10] |

Solution 2: Boost Reaction Rate with Optimized Conditions

Even with a potent coupling reagent, the reaction may require more energy to overcome the activation barrier imposed by electronic deactivation and steric bulk.

  • Temperature: Gently heating the reaction mixture to 40-80 °C can significantly improve yields for less reactive partners.[11] For particularly stubborn cases, microwave-assisted heating can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture to higher temperatures (e.g., 120-150 °C).[12]

  • Base Selection: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is essential to neutralize acids formed during the reaction without competing with the primary amine.[8] Ensure at least 2-3 equivalents are used, especially if starting with the amine as a salt.

  • Solvent and Concentration: Use anhydrous aprotic polar solvents like DMF, NMP, or acetonitrile to ensure all components are fully dissolved.[1][13] Running the reaction at a higher concentration (0.2-0.5 M) can also favor the desired bimolecular reaction.

Solution 3: The Acyl Fluoride Strategy for Highly Recalcitrant Substrates

When all other methods fail, converting the carboxylic acid to an acyl fluoride is a superior strategy.[4][10] Acyl fluorides are ideal because the fluoride atom is the smallest halogen, minimizing steric hindrance at the electrophilic center.[4] Despite their small size, they are highly reactive towards amines but relatively stable and less prone to racemization than acyl chlorides.[4][14]

Reagents like BTFFH or Deoxo-Fluor can be used to generate the acyl fluoride in situ, which then reacts with the hindered, electron-deficient aniline, often at elevated temperatures, to furnish the desired amide in high yield where other methods yielded no product.[4][10]

G reactant R-COOH + Hindered Ar-NH2 intermediate R-COF (Acyl Fluoride Intermediate) reactant->intermediate Step 1: In Situ Formation (Minimizes Steric Clash) reagent Fluorinating Agent (e.g., BTFFH, Deoxo-Fluor) + Base (DIPEA) reagent->intermediate product R-CONH-Ar (Desired Amide) intermediate->product Step 2: Nucleophilic Attack (Elevated Temperature, e.g., 80°C)

Sources

Minimizing side products in Vilsmeyer-Haack synthesis of chromene precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction, specifically tailored for the synthesis of chromene precursors. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful formylation reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side products and optimize your reaction outcomes.

Troubleshooting Guide: Minimizing Side Products

This section addresses specific experimental issues in a question-and-answer format, providing insights into the causality behind the problems and offering actionable solutions.

Question 1: My reaction is yielding a significant amount of a di-formylated product. How can I improve the selectivity for mono-formylation?

Answer:

The formation of di-formylated products is a common issue when the substrate is highly activated or when the reaction conditions are too harsh. The Vilsmeier reagent is a weak electrophile, but with highly electron-rich aromatic systems like many chromene precursors, a second formylation can occur.[1][2]

Underlying Causes & Solutions:

  • Excess Vilsmeier Reagent: An excess of the formylating agent is a primary driver for di-formylation. The stoichiometry of the substrate to the Vilsmeier reagent is critical.

    • Corrective Action: Carefully control the stoichiometry. Begin with a 1:1.1 molar ratio of your substrate to the Vilsmeier reagent (prepared from DMF and POCl₃). You can incrementally decrease the amount of the Vilsmeier reagent to find the optimal balance that maximizes the yield of the mono-formylated product.

  • Elevated Reaction Temperature: Higher temperatures increase the reaction rate but can also overcome the activation energy for a second formylation.

    • Corrective Action: Maintain a low reaction temperature. The optimal temperature is substrate-dependent, but a range of 0°C to room temperature is a good starting point for many electron-rich systems.[3][4] If di-formylation persists, try running the reaction at even lower temperatures (e.g., -10°C to 0°C).

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can provide an opportunity for the mono-formylated product to undergo a second formylation.

    • Corrective Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level.

ParameterStandard ConditionOptimized for Mono-formylation
Substrate:Vilsmeier Reagent Ratio 1 : 1.5 - 3.01 : 1.0 - 1.2
Temperature Room Temp to 80°C0°C to Room Temperature
Reaction Time 2 - 12 hoursMonitored by TLC (typically shorter)
Question 2: I am observing the formation of 2-chloro-3-formylchromene as a major side product. What is causing this and how can it be prevented?

Answer:

The formation of 2-chloro-3-formylchromenes is a known side reaction, particularly when using acetanilides or related structures as precursors.[5][6][7] This transformation involves a cyclization and chlorination sequence facilitated by the Vilsmeier reagent.

Mechanism of Formation & Prevention:

The Vilsmeier-Haack reagent, generated from DMF and POCl₃, can act not only as a formylating agent but also as a dehydrating and chlorinating agent, especially at higher temperatures.[8] The reaction with acetanilides can lead to the formation of a chloro-iminium salt, which then undergoes an intramolecular cyclization to form the quinoline ring system, which is structurally related to chromenes.

  • Reagent Choice: The combination of DMF and POCl₃ is particularly prone to this side reaction.

    • Preventative Measure: Consider alternative Vilsmeier-type reagents. For instance, using DMF with methanesulfonyl chloride (MsCl) has been reported to be a milder system that can reduce such cyclization-chlorination side reactions.[9]

  • Temperature Control: As with many side reactions, elevated temperatures favor these more complex transformations.

    • Preventative Measure: Strict temperature control is crucial. The formation of the Vilsmeier reagent itself is exothermic and should be done at 0°C with slow, dropwise addition of POCl₃ to DMF.[3] Maintaining a low temperature throughout the reaction with the substrate can suppress the cyclization pathway.

Question 3: My reaction mixture turns dark or forms a tar-like substance, leading to a low yield of the desired product. What is happening?

Answer:

The formation of dark, tarry materials is indicative of substrate or product decomposition. This is often a result of overly harsh reaction conditions, especially with sensitive phenolic or electron-rich heterocyclic precursors to chromenes.

Causes and Preventative Measures:

  • High Temperature: This is the most common culprit. The Vilsmeier reagent can promote polymerization or decomposition of sensitive substrates at elevated temperatures.[10]

    • Solution: As a first step, significantly lower the reaction temperature. If the reaction is sluggish at lower temperatures, a gradual and controlled increase may be necessary, but this should be done cautiously while monitoring for any color change.

  • Incorrect Stoichiometry: A large excess of POCl₃ can lead to a highly acidic and reactive environment, promoting decomposition.

    • Solution: Reduce the amount of POCl₃ relative to DMF. In some cases, a ratio of 1:1 for DMF to POCl₃ is sufficient. An excess of DMF can sometimes serve as a solvent and help to moderate the reaction.

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Water will quench the reagent and can lead to the formation of side products and decomposition.[3]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity, dry reagents.

Frequently Asked Questions (FAQs)

What is the optimal method for preparing the Vilsmeier reagent to ensure high reactivity and minimize side reactions?

The Vilsmeier reagent is a chloroiminium salt, typically formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[2][11][12] The preparation is critical for a successful reaction.

Recommended Protocol for Vilsmeier Reagent Preparation:

  • Use a flame-dried, two or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Add anhydrous DMF to the flask and cool it to 0°C in an ice bath.

  • Add POCl₃ dropwise to the cold, stirring DMF over a period of 15-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the decomposition of the reagent.

  • After the addition is complete, allow the mixture to stir at 0°C for another 30-60 minutes. A white, crystalline precipitate of the Vilsmeier reagent may form.

  • The reagent is now ready for the addition of the chromene precursor substrate.

G cluster_reagents Reagents cluster_process Process cluster_output Output DMF Anhydrous DMF Cool Cool to 0°C DMF->Cool POCl3 POCl₃ Add Add POCl₃ dropwise POCl3->Add Cool->Add Stir Stir at 0°C for 30-60 min Add->Stir VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) Stir->VilsmeierReagent

How does the choice of solvent impact the Vilsmeier-Haack reaction?

While DMF often serves as both a reagent and a solvent, the use of a co-solvent can be beneficial, particularly in cases of poor substrate solubility or to control the reaction temperature and concentration.[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are common co-solvents that are inert under the reaction conditions. They can help to solubilize the starting material and the Vilsmeier reagent, especially at low temperatures where the reagent might precipitate.[10]

  • Solvent-Free Conditions: For some substrates, particularly phenols, solvent-free Vilsmeier-Haack reactions have been reported to be effective, offering advantages in terms of reduced reaction times and simplified work-up procedures.[13][14]

What is the general mechanism of the Vilsmeier-Haack reaction?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich chromene precursor attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of HCl and subsequent hydrolysis of the resulting iminium salt during the aqueous work-up to yield the final aldehyde product.[1][11]

G cluster_stage1 Stage 1: Reagent Formation cluster_stage2 Stage 2: Formylation DMF + POCl₃ DMF + POCl₃ Vilsmeier Reagent Vilsmeier Reagent DMF + POCl₃->Vilsmeier Reagent Iminium Intermediate Iminium Intermediate Vilsmeier Reagent->Iminium Intermediate Chromene PrecursorVilsmeier Reagent Chromene PrecursorVilsmeier Reagent Chromene PrecursorVilsmeier Reagent->Iminium Intermediate Hydrolysis (Work-up) Hydrolysis (Work-up) Iminium Intermediate->Hydrolysis (Work-up) Formylated Product Formylated Product Hydrolysis (Work-up)->Formylated Product

What are the key safety considerations for this reaction?

The Vilsmeier-Haack reaction involves hazardous materials and requires careful handling.

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive liquid. It reacts violently with water. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. Slow, controlled addition of POCl₃ to DMF at low temperatures is essential to prevent a runaway reaction.

  • Quenching: The reaction is typically quenched by pouring it onto ice or into a cold aqueous base solution (e.g., sodium acetate or sodium hydroxide). This should be done slowly and carefully, as the quenching process can also be exothermic and may release HCl gas.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Sciforum. (2012, November 1). Vilsmeier-Haack Reactions of 4,6-Diacetylresorcinol and Its Schiff Ba. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of coumarin derivatives. A solvent dependent kinetic study. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • Heterocyclic Letters. (2024). No.1|143-152|Nov-Jan|2024. Retrieved from [Link]

  • ScienceDirect. (2017, January 1). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 10. Retrieved from [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • ResearchGate. (2025, September 3). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Retrieved from [Link]

  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. Retrieved from [Link]

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Enhancing bioavailability of N-(3-nitrophenyl)-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Enhancing Bioavailability of N-(3-nitrophenyl)-2H-chromene-3-carboxamide (NPCC)

Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist

Executive Summary & Physicochemical Profile

Welcome to the NPCC Formulation Hub. You are likely encountering poor in vivo efficacy despite potent in vitro activity (IC50 < 50 nM). This is a classic "brick dust" profile typical of the chromene-3-carboxamide scaffold.

The Root Cause: NPCC possesses a rigid, planar tricyclic core with a nitro-aromatic pendant. This structure facilitates strong


 stacking and intermolecular hydrogen bonding (amide linker), resulting in high crystal lattice energy.
  • Predicted LogP: ~3.5–4.2 (Highly Lipophilic)

  • BCS Classification: Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability - if effluxed).

  • Metabolic Liability: The 3-nitro group is susceptible to nitro-reduction by hepatic and intestinal reductases, potentially leading to rapid clearance or toxic aniline metabolites.

This guide provides three validated workflows to resolve these bottlenecks.

Troubleshooting Module: Solubility & Dissolution

Issue #1: "My compound precipitates immediately upon dilution in media."

Diagnosis: Your formulation is thermodynamically unstable in aqueous environments. The intrinsic dissolution rate is too slow to maintain supersaturation during the transit time in the GI tract.

Corrective Action: Amorphous Solid Dispersion (ASD) We must disrupt the crystal lattice to create a high-energy amorphous state.[1] We recommend PVP-VA64 (Copovidone) as the primary carrier due to its amphiphilic nature and ability to inhibit recrystallization via hydrogen bonding with the NPCC amide group.

Protocol A: Solvent Evaporation ASD Preparation

This protocol targets a 20% Drug Load.

  • Preparation: Dissolve 200 mg of NPCC and 800 mg of PVP-VA64 in 20 mL of Acetone:Ethanol (1:1 v/v).

    • Note: Acetone is preferred for NPCC solubility; Ethanol ensures polymer miscibility.

  • Evaporation: Use a Rotary Evaporator at 45°C under reduced pressure (vacuum) to remove solvents rapidly.

    • Critical Step: Rapid evaporation prevents phase separation.

  • Secondary Drying: Place the resulting foam in a vacuum oven at 40°C for 24 hours to remove residual solvent (<500 ppm).

  • Milling: Pulverize the dried foam using a cryo-mill (to prevent heat-induced crystallization) and sieve through a #60 mesh.

  • Validation: Perform DSC (Differential Scanning Calorimetry).

    • Pass Criteria: Single Glass Transition Temperature (

      
      ) intermediate between drug and polymer; absence of melting endotherm (
      
      
      
      ).

Data Summary: Polymer Selection Matrix

Polymer CandidateMiscibility with NPCCHygroscopicityRecrystallization InhibitionRecommendation
PVP-VA64 HighModerateHighPrimary Choice
HPMC-AS ModerateLowModerateUse if pH-dependent release is required
PEG 6000 LowHighLowAvoid (Phase separation risk)

Troubleshooting Module: Oral Bioavailability

Issue #2: "Solubility is improved, but plasma exposure ( ) remains low."

Diagnosis: You are likely facing First-Pass Metabolism . The nitro group on NPCC is a metabolic handle. If absorbed via the portal vein, the liver may degrade the compound before systemic circulation.

Corrective Action: Lipid-Based Delivery (SNEDDS) Formulating as a Self-Nanoemulsifying Drug Delivery System (SNEDDS) promotes uptake via the intestinal lymphatic system (chylomicrons), bypassing the portal vein and the liver.

Protocol B: SNEDDS Formulation

Target: Spontaneous formation of <50 nm droplets.

  • Oil Phase Selection (Solubilizer): Capryol 90 (Propylene glycol monocaprylate).

    • Why: Medium-chain triglycerides maximize lymphatic uptake.

  • Surfactant (Emulsifier): Cremophor EL or Tween 80.

    • Why: High HLB (>12) is required for nano-emulsification.[2]

  • Co-Surfactant (Stabilizer): Transcutol HP (Diethylene glycol monoethyl ether).

    • Why: Reduces interfacial tension and improves drug loading.

Formulation Steps:

  • Mix Oil (20%) , Surfactant (50%) , and Co-Surfactant (30%) by weight. Vortex for 2 minutes.

  • Add NPCC (approx. 50 mg/mL capacity) to the pre-concentrate.

  • Heat to 37°C and sonicate for 15 minutes until clear.

  • Test: Dilute 100 µL of formulation into 100 mL of water.

    • Success: Solution turns slightly bluish/transparent (Tyndall effect).

    • Failure: Milky white emulsion (Droplet size > 200 nm).

Visualization: Formulation Logic & Mechanism

Figure 1: Formulation Decision Tree

Caption: Logic flow for selecting the optimal delivery system based on NPCC physicochemical behavior.

FormulationStrategy Start Start: NPCC Characterization SolubilityCheck Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck LogPCheck LogP > 3.0? SolubilityCheck->LogPCheck Yes Micronization Strategy: Nanocrystal Milling SolubilityCheck->Micronization No MetabolismCheck High First-Pass Metabolism? LogPCheck->MetabolismCheck Yes (LogP > 3) ASD Strategy: Amorphous Solid Dispersion (PVP-VA64) LogPCheck->ASD No (LogP < 3) MetabolismCheck->ASD No SNEDDS Strategy: SNEDDS (Lipid Formulation) MetabolismCheck->SNEDDS Yes (Lymphatic Route)

Figure 2: SNEDDS Mechanism of Action

Caption: Mechanism of lymphatic uptake bypassing hepatic metabolism for nitro-substituted chromenes.

SNEDDS_Mechanism Formulation NPCC in SNEDDS (Oil/Surfactant) Stomach GI Tract (Dispersion) Formulation->Stomach Oral Admin Emulsion Nano-Emulsion (<50 nm) Stomach->Emulsion Self-Emulsification Enterocyte Enterocyte Absorption Emulsion->Enterocyte Passive Diffusion Chylomicron Chylomicron Formation Enterocyte->Chylomicron Lipid Processing Lymph Lymphatic System (Thoracic Duct) Chylomicron->Lymph Transport Blood Systemic Circulation (Bypassing Liver) Lymph->Blood Drainage

FAQ: Rapid Fire Troubleshooting

Q: Can I use DMSO for animal studies? A: Avoid if possible. While DMSO dissolves NPCC, it precipitates rapidly upon contact with blood/saline, causing embolism or local toxicity. It also artificially enhances permeability, skewing PK data. Use the SNEDDS protocol or a cyclodextrin complex (HP-


-CD) instead.

Q: My ASD is sticky/tacky after drying. A: This indicates residual solvent or hygroscopicity .

  • Ensure vacuum drying is sufficient (>24h).

  • Store in a desiccator. PVP-VA64 is hygroscopic; absorbed water acts as a plasticizer, lowering

    
     and inducing crystallization.
    

Q: How do I verify the nitro group stability? A: Perform a stability assay in Simulated Intestinal Fluid (SIF) containing pancreatin. Analyze via HPLC for the presence of the amine metabolite (reduction of


 to 

). If reduction is high (>10% in 1h), the SNEDDS approach is mandatory to minimize residence time and enzymatic exposure.

References

  • Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of fenofibrate. International Journal of Nanomedicine. [Link] (Cited for: Protocol B - SNEDDS surfactant selection and mechanism)

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability. Asian Journal of Pharmaceutical Sciences. [Link] (Cited for: Protocol A - PVP-VA64 polymer selection and solvent evaporation techniques)

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives. Pharmaceuticals. [Link] (Cited for: Physicochemical properties of the chromene scaffold and anticancer targets)

  • Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications. Pharmaceutics. [Link] (Cited for: Lymphatic transport mechanisms described in Figure 2)

Sources

Technical Support Center: Optimizing Catalyst Selection for Chromene Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing catalyst selection in chromene ring closure reactions. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of chromene derivatives. Chromenes are a vital class of oxygen-containing heterocycles, forming the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] The successful synthesis of these scaffolds heavily relies on the appropriate choice of catalyst.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your catalyst selection and reaction optimization.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during chromene ring closure reactions, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I improve it?

A1: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.[4]

Potential Cause 1: Inappropriate Catalyst Selection or Inactivity

  • The Causality: The catalyst's role is to facilitate the specific bond-forming steps in the ring closure. Different reaction mechanisms for forming the chromene ring (e.g., multicomponent reactions, intramolecular cyclizations) are promoted by different types of catalysts.[1][2] An incompatible catalyst will fail to activate the substrates appropriately. Catalyst activity can also be diminished due to improper storage, handling, or degradation.[5]

  • Troubleshooting Steps:

    • Verify Catalyst-Reaction Compatibility: Consult the literature for catalysts proven to be effective for your specific reaction type (e.g., Knoevenagel-Michael addition-cyclization, ring-closing metathesis). For the synthesis of 2-amino-4H-chromenes, a variety of catalysts including basic catalysts (e.g., piperidine, DABCO), Lewis acids, and solid-supported catalysts have been reported.[4]

    • Catalyst Screening: If the initial choice is ineffective, screen a panel of catalysts from different classes (e.g., Brønsted acids, Lewis acids, organocatalysts, metal-based catalysts).[1][2] For instance, while some reactions are promoted by Brønsted or Lewis acids, these can be ineffective for others, such as the ring-closing carbonyl-olefin metathesis of O-allyl salicylaldehydes, which may require a specific hydrazine catalyst.[6]

    • Check Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield.[7][8][9] An insufficient amount may lead to slow or incomplete conversion, while an excess can sometimes lead to side reactions. Optimize the catalyst loading by running a series of experiments with varying concentrations.

    • Assess Catalyst Quality: Ensure the catalyst has not degraded. If possible, use a fresh batch or a recently purchased catalyst. For heterogeneous catalysts, verify their structural integrity and surface properties if they have been previously used.[5]

Potential Cause 2: Suboptimal Reaction Conditions

  • The Causality: Temperature, solvent, and reaction time are critical parameters that influence reaction kinetics and equilibrium. An inappropriate solvent can hinder the solubility of reactants or the catalyst, while incorrect temperature can either fail to provide the necessary activation energy or lead to decomposition.

  • Troubleshooting Steps:

    • Solvent Optimization: The choice of solvent can dramatically affect the reaction outcome.[7][10] Test a range of solvents with varying polarities. For some green chemistry protocols, water or aqueous ethanol mixtures have proven highly effective.[8][10][11][12] In some cases, solvent-free conditions can also be advantageous.[13][14]

    • Temperature Adjustment: Many chromene syntheses proceed at room temperature, but some require heating or refluxing to achieve completion.[4] Conversely, excessive heat can lead to byproduct formation or decomposition. Perform the reaction at different temperatures to find the optimal range.

    • Monitor Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Premature workup can result in low yields, while extended reaction times might lead to the formation of degradation products.

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: Poor selectivity is often a result of competing reaction pathways. Understanding these pathways is key to suppressing them.

Potential Cause 1: Competing Ring Closure Modes (e.g., 5-exo vs. 6-endo)

  • The Causality: Depending on the substrate and catalyst, cyclization can sometimes lead to the formation of five-membered rings (benzofurans) instead of the desired six-membered chromene ring. This is governed by factors like Baldwin's rules for ring closure and the specific mechanism of the catalyst.[15] For instance, in some metal-catalyzed reactions of 2-propargylphenol derivatives, the 6-endo-dig cyclization leading to chromenes is favored, but the 5-exo-dig pathway can also occur.[2]

  • Troubleshooting Steps:

    • Catalyst Modification: The choice of metal and ligands in a metal-based catalyst can significantly influence the regioselectivity. For example, in gold-catalyzed cyclizations of propargyl aryl ethers, catalyst modifications have been shown to improve selectivity for the chromene product.[2]

    • Use of Additives: In some cases, additives can steer the reaction towards the desired product. For example, the addition of aniline to an iron(III) chloride-catalyzed reaction of 2-propargylphenol derivatives improved the selectivity for the chromene product over the benzofuran.[2]

Potential Cause 2: Substrate Reactivity and Side Reactions

  • The Causality: The electronic and steric properties of the substituents on your starting materials can influence their reactivity and favor side reactions. For example, in some hydrazine-catalyzed ring-closing metathesis reactions, deallylation can be a competing side reaction.[6][16]

  • Troubleshooting Steps:

    • Substrate Modification: If possible, modify the substituents on your starting materials to disfavor the side reaction. For example, sterically demanding groups on the allyl moiety of O-allyl salicylaldehydes have been shown to improve the yield of the desired chromene in ring-closing carbonyl-olefin metathesis.[6][16]

    • Protecting Groups: Consider using protecting groups for highly reactive functionalities on your substrate that may be interfering with the desired reaction.

Q3: My heterogeneous catalyst is losing activity upon recycling. What is causing this deactivation and how can I prevent it?

A3: Catalyst deactivation is a common issue with heterogeneous catalysts and can occur through several mechanisms.[5]

Potential Cause 1: Leaching of the Active Species

  • The Causality: The active catalytic species may detach from the solid support and dissolve into the reaction mixture, leading to a loss of activity in subsequent runs.

  • Troubleshooting Steps:

    • Hot Filtration Test: To confirm leaching, perform a hot filtration test. If the reaction continues to proceed after the solid catalyst has been filtered from the hot reaction mixture, it indicates that the active species has leached into the solution.[17][18]

    • Strengthen Catalyst Support Interaction: If leaching is confirmed, consider synthesizing a catalyst with a stronger interaction between the active species and the support. This can involve using different support materials or employing stronger covalent linkages.

Potential Cause 2: Fouling or Poisoning of the Catalyst Surface

  • The Causality: The catalyst surface can be blocked by the deposition of byproducts, unreacted starting materials, or impurities (fouling), or by the strong chemisorption of certain species that inhibit the catalyst's function (poisoning).[5]

  • Troubleshooting Steps:

    • Washing and Regeneration: After each use, wash the catalyst thoroughly with appropriate solvents to remove adsorbed species. In some cases, a regeneration step, such as calcination at a specific temperature, may be necessary to restore activity.

    • Purify Reactants and Solvents: Ensure that your starting materials and solvents are free of impurities that could act as catalyst poisons.

Potential Cause 3: Structural Changes to the Catalyst

  • The Causality: The physical structure of the catalyst can change under reaction conditions, for example, through sintering (the agglomeration of metal nanoparticles at high temperatures), which reduces the active surface area.[5]

  • Troubleshooting Steps:

    • Characterize the Used Catalyst: Use techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) to compare the fresh and used catalyst and identify any structural changes.

    • Optimize Reaction Conditions: If sintering is observed, try running the reaction at a lower temperature.

    • Choose a More Stable Support: Select a support material that is more robust under your reaction conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for chromene synthesis, and how do I choose between them?

A1: The main classes of catalysts for chromene synthesis are metal-based catalysts, organocatalysts, and acid/base catalysts.[1][2]

  • Metal-Based Catalysts: These include catalysts based on gold, palladium, iron, copper, and zinc.[1][2][19][20][21] They are often used for specific transformations like ring-closing metathesis, intramolecular alkyne-carbonyl metathesis, and various cyclization reactions.[1][6][22] The choice of metal and ligands can be tuned to control selectivity.[2]

  • Organocatalysts: These are small, metal-free organic molecules that can catalyze reactions. Proline, amino acids derived from bovine tendons, and various amines have been used for the synthesis of chromenes, often in multicomponent reactions.[8][13][23] They are often considered "greener" alternatives to metal catalysts.[11][13]

  • Acid/Base Catalysts: Both Brønsted and Lewis acids and bases are widely used. Basic catalysts like piperidine, DABCO, and even natural base catalysts derived from snail shells can promote reactions like the Knoevenagel condensation followed by Michael addition and cyclization.[4][24][25] Acid catalysts, such as p-toluenesulfonic acid (PTSA) or silica sulfuric acid, are also effective for certain cyclization reactions.[26][27]

The choice depends on the specific reaction you are performing. For multicomponent reactions leading to 2-amino-4H-chromenes, organocatalysts and base catalysts are common choices.[8][11][24] For intramolecular cyclizations of specifically functionalized precursors, metal-based catalysts are often required.[1][2]

Q2: How does the electronic nature of the substituents on my aromatic aldehyde affect catalyst selection in a multicomponent reaction?

A2: The electronic properties of the substituents on the aromatic aldehyde can significantly influence the reaction rate and, in some cases, the choice of catalyst.

  • Electron-Withdrawing Groups (EWGs): Aldehydes with EWGs (e.g., nitro, cyano, halo groups) are generally more electrophilic and tend to react faster in the initial Knoevenagel condensation step. This can lead to higher yields and shorter reaction times with a variety of catalysts.[8]

  • Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., methoxy, alkyl groups) are less electrophilic and may react more slowly. In these cases, a more active catalyst or more forcing reaction conditions (e.g., higher temperature) may be required to achieve good yields.[8]

It is always advisable to perform a small-scale pilot reaction to assess the reactivity of your specific substrate with the chosen catalyst.

Q3: Can I use a photocatalyst for chromene synthesis?

A3: Yes, photocatalysis is an emerging and environmentally friendly approach for chromene synthesis. Several studies have reported the use of heterogeneous photocatalysts, such as histaminium tetrachlorozincate nanoparticles or a WO3/ZnO@NH2-EY nanocomposite, for the synthesis of chromene derivatives under visible light irradiation.[14][17][18] These methods often offer advantages such as mild reaction conditions, short reaction times, and the use of a clean energy source.[14][18] The mechanism often involves the generation of reactive radical species that promote the reaction.[17][18]

III. Data and Protocols

Catalyst Performance Comparison for the Synthesis of 2-Amino-4H-Chromenes

The following table summarizes the performance of various catalysts for the synthesis of a model 2-amino-4H-chromene derivative via a three-component reaction of an aromatic aldehyde, malononitrile, and a phenolic compound.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Organocatalysts
L-prolineEtOH/H2O (1:1)6030 min96[8]
Bovine Tendon Hydrolysate (TH catalyst)Solvent-free8015 min95[13]
DMAPWaterRT2-3 h98[11]
Base Catalysts
HydrotalciteWater905 h92[12]
Snail Shell Derived CatalystWaterRT30 min96[24]
Nanocatalysts
Fe3O4 NanoparticlesWaterRT30 min94[11]
SnO2 Nanoparticles (Microwave)Solvent-free-5 min73[27]
General Experimental Protocol for L-Proline Catalyzed Synthesis of 2-Amino-4H-Chromenes

This protocol is adapted from a literature procedure and serves as a general guideline.[8]

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol).

  • Solvent and Catalyst Addition: Add a 1:1 mixture of ethanol and water (10 mL) to the flask, followed by L-proline (0.03 g).

  • Reaction: Stir the mixture at 60 °C.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, remove the ethanol under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from ethanol and water.

IV. Visualizations

Catalyst Selection Workflow

The following diagram illustrates a general workflow for selecting and optimizing a catalyst for a chromene ring closure reaction.

Catalyst_Selection_Workflow cluster_0 Phase 1: Initial Catalyst Selection cluster_1 Phase 2: Reaction Optimization & Troubleshooting cluster_2 Phase 3: Finalization A Define Reaction Type (e.g., MCR, RCM, Cyclization) B Literature Search for Proven Catalysts A->B C Select Initial Catalyst(s) (Acid, Base, Organo, Metal) B->C D Perform Pilot Reaction E Analyze Results (Yield, Selectivity, Purity) D->E F Low Yield or No Reaction? E->F G Poor Selectivity? F->G No I Troubleshoot: - Screen Different Catalysts - Optimize Catalyst Loading - Vary Temperature & Solvent F->I Yes H Successful? G->H No J Troubleshoot: - Modify Catalyst/Ligands - Use Additives - Modify Substrate G->J Yes K Scale-up Reaction H->K Yes I->D Re-run J->D Re-run L For Heterogeneous Catalysts: Test Reusability & Stability K->L M Final Optimized Protocol L->M

Caption: A workflow for catalyst selection and optimization.

General Mechanism for Base-Catalyzed Chromene Synthesis

This diagram illustrates a plausible mechanism for the three-component synthesis of 2-amino-4H-chromenes catalyzed by a base.

Mechanism cluster_reactants Reactants cluster_steps Reaction Steps R1 Aldehyde (R-CHO) S1 Knoevenagel Condensation (Base-catalyzed) R1->S1 R2 Malononitrile (CH₂(CN)₂) R2->S1 R3 Phenol Derivative S2 Michael Addition R3->S2 I1 I1 S1->I1 Knoevenagel Adduct I2 I2 S2->I2 Michael Adduct S3 Intramolecular Cyclization & Tautomerization Product 2-Amino-4H-Chromene S3->Product I1->S2 I2->S3

Caption: A generalized mechanism for base-catalyzed chromene synthesis.

V. References

  • Thirupathi, B., et al. (2015). An organocatalyst from renewable materials for the synthesis of coumarins and chromenes: three-component reaction and multigram scale synthesis. RSC Publishing.

  • Thangalipalli, S., et al. (2023). Aqueous Phase Organocatalytic Multicomponent Green Synthesis of 2‐Amino‐4H‐Chromenes. ChemistrySelect.

  • Di Mola, A., et al. (2017). Organocatalytic Fluorogenic Synthesis of Chromenes. PubMed.

  • Jahanshahi, P. (2019). Recent Advances in the MCRs Synthesis of Chromenes: A Review. ResearchGate.

  • Zhang, Y., et al. (2020). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC.

  • Jalili, Z., et al. (2021). One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate. PMC.

  • Various Authors. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Bentham Science.

  • Das, R., et al. (2024). Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. Springer.

  • Mecinović, J., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Publications.

  • Zhang, Y., et al. (2019). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Semantic Scholar.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Chromene Derivatives. Benchchem.

  • Ghorbani-Vaghei, R., et al. (2019). A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process. PMC.

  • De, S., et al. (2015). Catalytic Synthesis of 2H‑Chromenes. MSU chemistry.

  • Gillingham, D., et al. (2010). A highly adaptable catalyst/substrate system for the synthesis of substituted chromenes. Chem Commun (Camb).

  • Maleki, A., et al. (2019). Design of a Schiff Base Complex of Copper Coated on Epoxy-Modified Core–Shell MNPs as an Environmentally Friendly and Novel Catalyst for the One-Pot Synthesis of Various Chromene-Annulated Heterocycles. PMC.

  • Reddy, C. S., et al. (2023). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Biointerface Research in Applied Chemistry.

  • Various Authors. (2016-2024). Synthesis Of Chromene Derivatives Research Articles. R Discovery.

  • Various Authors. (Date N/A). Optimization of catalyst charge and solvent for the synthesis of compound 4b. ResearchGate.

  • Various Authors. (Date N/A). Effect of solvent on the rate of the reaction and yield of the product. ResearchGate.

  • Pal, R., et al. (2023). A benign synthesis of 2-amino-4H-chromene in aqueous medium using hydrotalcite (HT) as a heterogeneous base catalyst. Catalysis Science & Technology.

  • Kumar, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers.

  • Moghadasi, Z. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences.

  • Jalili, Z., et al. (2021). Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst. RSC Publishing.

  • ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.

  • Various Authors. (2025). Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane. MDPI.

  • Wikipedia contributors. (2023). Ring-closing metathesis. Wikipedia.

  • LibreTexts. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts.

  • Jalili, Z., et al. (2021). Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst. RSC Publishing.

  • Zheng, S.-L., & Chen, L. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry.

Sources

Validation & Comparative

A Comparative Analysis for Drug Discovery: N-(3-nitrophenyl)-2H-chromene-3-carboxamide versus the Coumarin Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the coumarin scaffold stands as a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of pharmacological activities. However, the quest for enhanced potency, selectivity, and novel mechanisms of action necessitates the exploration of structurally diverse derivatives. This guide provides an in-depth, objective comparison between the foundational coumarin standard and a promising derivative, N-(3-nitrophenyl)-2H-chromene-3-carboxamide.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of facts to explain the causality behind experimental choices and to provide self-validating, robust protocols for empirical comparison. We will delve into the structural nuances, physicochemical properties, and established biological activities of both compounds, culminating in a series of detailed experimental workflows to empower researchers to conduct their own comparative analyses.

Structural and Physicochemical Distinctions: A Tale of Two Scaffolds

At its core, coumarin is a benzopyrone, consisting of a benzene ring fused to an α-pyrone ring.[1][2] This relatively simple, planar structure is a key contributor to its ability to intercalate with biological macromolecules.

N-(3-nitrophenyl)-2H-chromene-3-carboxamide represents a significant structural evolution from the basic coumarin skeleton. While retaining the fundamental chromene core, the addition of a carboxamide linkage at the 3-position and a nitrophenyl substituent introduces several key modifications:

  • Increased Rotational Freedom: The amide bond introduces a degree of flexibility not present in the rigid coumarin ring system.

  • Hydrogen Bonding Capabilities: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), enhancing its potential for specific interactions with protein active sites.

  • Electron-Withdrawing Effects: The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic distribution of the entire molecule, potentially influencing its reactivity and binding affinity.

The following table summarizes the key physicochemical properties of both compounds.

PropertyCoumarin StandardN-(3-nitrophenyl)-2H-chromene-3-carboxamide
Molecular Formula C₉H₆O₂C₁₆H₁₂N₂O₄
Molecular Weight 146.14 g/mol 296.28 g/mol
Core Structure Benzopyrone2H-chromene-3-carboxamide
Key Functional Groups Lactone, Alkene, BenzeneCarboxamide, Nitro, Alkene, Benzene
Predicted LogP ~1.39Higher (predicted)
Water Solubility 0.17 g/100 mLLower (predicted)

Comparative Biological Activities: Established vs. Emerging Potential

Coumarin: The biological activities of coumarin and its derivatives are vast and well-documented. They are known to exhibit anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3][4][5] The mechanism of action often involves the modulation of various signaling pathways and enzyme inhibition.[1]

N-(3-nitrophenyl)-2H-chromene-3-carboxamide: While specific experimental data for this exact derivative is not extensively reported in publicly available literature, the broader class of 2H-chromene-3-carboxamides has demonstrated significant biological potential. The presence of the nitrophenyl moiety is of particular interest, as nitroaromatic compounds are known to play a crucial role in various pharmacological activities. Studies on related N-phenyl-2H-chromene-3-carboxamides have revealed promising activities, including:

  • Anticancer Activity: Various substituted chromene-3-carboxamides have shown potent cytotoxic effects against a range of cancer cell lines.[6] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

  • Enzyme Inhibition: The chromene scaffold is a privileged structure for the design of enzyme inhibitors. Derivatives have shown inhibitory activity against enzymes such as cholinesterases and β-secretase (BACE1), which are relevant targets in neurodegenerative diseases.[7]

  • Antioxidant Activity: The chromene ring system can act as a scaffold for developing potent antioxidants. The ability to donate a hydrogen atom or an electron is a key feature of their antioxidant capacity.

The following sections provide detailed protocols for key experiments to enable a direct and quantitative comparison of the biological performance of N-(3-nitrophenyl)-2H-chromene-3-carboxamide against the coumarin standard.

Experimental Workflows for Comparative Performance Analysis

The following protocols are designed to be robust and reproducible, providing a solid foundation for a head-to-head comparison.

Assessment of Antioxidant Capacity

Antioxidant activity is a crucial parameter for compounds intended for various therapeutic applications, including neuroprotection and cancer prevention. The DPPH and ABTS assays are two of the most widely used and reliable methods for evaluating free radical scavenging activity.

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Experimental Workflow: DPPH Assay

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_sample Prepare stock solutions of N-(3-nitrophenyl)-2H-chromene-3-carboxamide, Coumarin, and Ascorbic Acid (Standard) mix Mix 1 mL of each sample/standard concentration with 2 mL of DPPH solution prep_sample->mix prep_dpph Prepare 0.1 mM DPPH solution in methanol prep_dpph->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of N-(3-nitrophenyl)-2H-chromene-3-carboxamide, Coumarin standard, and Ascorbic acid (positive control) in a suitable solvent (e.g., DMSO or methanol).

    • Prepare serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a set of test tubes, add 1.0 mL of each concentration of the test and standard solutions.

    • Add 2.0 mL of the DPPH solution to each tube.

    • Prepare a blank by adding 1.0 mL of the solvent to 2.0 mL of the DPPH solution.

    • Vortex the tubes and incubate them in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the percentage of inhibition against the concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Experimental Workflow: ABTS Assay

ABTS_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_abts Prepare ABTS radical cation (ABTS•⁺) solution by reacting 7 mM ABTS with 2.45 mM potassium persulfate incubate_abts Incubate in the dark at room temperature for 12-16 hours prep_abts->incubate_abts adjust_abts Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm incubate_abts->adjust_abts mix Add 10 µL of each sample/standard concentration to 1 mL of the diluted ABTS•⁺ solution adjust_abts->mix prep_samples Prepare stock solutions and serial dilutions of test compounds and Trolox (standard) prep_samples->mix incubate Incubate at room temperature for 6 minutes mix->incubate measure Measure absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and determine Trolox Equivalent Antioxidant Capacity (TEAC) measure->calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Protocol: ABTS Assay

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Keep the mixture in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds and Trolox (a water-soluble vitamin E analog used as a standard) as described for the DPPH assay.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of each concentration of the test and standard solutions.

    • Prepare a blank using the solvent instead of the sample.

    • Mix and allow the reaction to proceed for 6 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The antioxidant capacity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

Cholinesterase Inhibition Assay

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Ellman's method is a widely used colorimetric assay for this purpose.

Experimental Workflow: Cholinesterase Inhibition Assay

Cholinesterase_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare phosphate buffer (pH 8.0), DTNB, ATCI/BTCI (substrates), and enzyme solutions (AChE/BChE) pre_incubate Pre-incubate enzyme with test compound/standard for 15 minutes prep_reagents->pre_incubate prep_samples Prepare stock solutions and serial dilutions of test compounds and Galantamine (standard) prep_samples->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb initiate_reaction Initiate reaction by adding substrate (ATCI or BTCI) add_dtnb->initiate_reaction measure Monitor the increase in absorbance at 412 nm over time initiate_reaction->measure calculate Calculate the rate of reaction and % Inhibition to determine IC50 measure->calculate

Caption: Workflow for the cholinesterase inhibition assay using Ellman's method.

Protocol: Cholinesterase Inhibition Assay

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare 10 mM solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.

    • Prepare solutions of acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) in the phosphate buffer.

    • Prepare stock solutions and serial dilutions of the test compounds and a standard inhibitor (e.g., Galantamine).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of the test compound or standard solution at various concentrations.

      • 125 µL of DTNB solution.

      • 25 µL of the enzyme solution (AChE or BChE).

    • Mix and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Prepare a blank with buffer instead of the enzyme.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

    • Calculate the IC₅₀ value.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_measurement Measurement & Analysis seed_cells Seed cells in a 96-well plate and allow to adhere overnight treat_cells Treat cells with various concentrations of test compounds and a vehicle control seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate % cell viability and determine IC50 measure->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., MCF-7, HeLa, or HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.[6]

    • Prepare serial dilutions of N-(3-nitrophenyl)-2H-chromene-3-carboxamide and the Coumarin standard in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability: % Viability = (Abs_treated / Abs_control) x 100

    • Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of N-(3-nitrophenyl)-2H-chromene-3-carboxamide and the coumarin standard. The structural modifications in the chromene derivative suggest the potential for enhanced and more specific biological activities compared to the parent coumarin scaffold. The provided experimental protocols offer a robust methodology for researchers to empirically test these hypotheses.

The absence of extensive published data on N-(3-nitrophenyl)-2H-chromene-3-carboxamide highlights a significant research opportunity. The execution of the outlined experiments will not only provide a direct comparison with the well-established coumarin standard but also contribute valuable new knowledge to the field of medicinal chemistry. The results of these studies could pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Venugopala, K. N., Rashmi, V., & Odhav, B. (2013). Review on natural coumarin lead compounds for their pharmacological activity.
  • Thakur, A., Singla, R., & Jaitak, V. (2020). Coumarins as anticancer agents: A review on the design, synthesis, and mechanism of action. European Journal of Medicinal Chemistry, 191, 112163.
  • Asadipour, A., Fasihi-Ramandi, M., & Alipour, M. (2019). Design, synthesis, and anticholinesterase activity of novel coumarin-3-carboxamide derivatives. Archiv der Pharmazie, 352(10), 1900155.
  • Lacy, A., & O'Kennedy, R. (2004). Studies on coumarins and coumarin-related compounds to determine their therapeutic role in the treatment of cancer. Current pharmaceutical design, 10(30), 3797-3811.
  • Kostova, I. (2005). Synthetic and natural coumarins as antioxidants. Mini reviews in medicinal chemistry, 5(1), 29-46.
  • Stefanachi, A., Leonetti, F., Pisani, L., Catto, M., & Carotti, A. (2018). Coumarin: A natural, privileged and versatile scaffold for bioactive compounds.
  • Riveiro, M. E., De Kimpe, N., & Moglioni, A. (2010). Coumarins: old compounds with new applications. Current medicinal chemistry, 17(13), 1325-1338.
  • G-Biosciences. DPPH Antioxidant Assay. Retrieved from [Link]

  • Zen-Bio, Inc. ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • Fadda, A. A., Abdel-Latif, E., & El-Mekabaty, A. (2017). Synthesis and biological evaluation of novel coumarin-3-carboxamide derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry, 54(3), 1957-1965.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). Molecules, 26(6), 1665. [Link]

  • Design, Synthesis and Radioprotective Activity Evaluation of Novel N-Phenyl-2H-chromene-3-carboxamides Derived from Ex-RAD. (2025). Chemical & Pharmaceutical Bulletin, 73(7), 600-615. [Link]

  • Phenylimino-2H-chromen-3-carboxamide derivatives as novel small molecule inhibitors of β-secretase (BACE1). (2013). Bioorganic & Medicinal Chemistry, 21(9), 2557-2568. [Link]

  • Synthesis of chromone carboxamide derivatives with antioxidative and calpain inhibitory properties. (2011). Bioorganic & Medicinal Chemistry, 19(10), 3126-3133. [Link]

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. (2023). Molecules, 28(23), 7809. [Link]

  • New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. (2017). Anticancer Agents in Medicinal Chemistry, 17(1), 85-92. [Link]

  • Synthesis and Characterization of N-(3-nitrophenyl)cinnamamide. (2019). Molbank, 2019(4), M1096. [Link]

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Comparative Analysis of N-(3-Nitrophenyl) vs. N-(4-Nitrophenyl) Chromene Analogs: SAR & Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IC50 comparison of N-(3-nitrophenyl) vs. N-(4-nitrophenyl) chromene analogs Content Type: Publish Comparison Guides.

Executive Summary

This technical guide provides a comparative analysis of N-(3-nitrophenyl) (meta) and N-(4-nitrophenyl) (para) chromene analogs, focusing on their Structure-Activity Relationship (SAR) and IC50 values in anticancer and antimicrobial applications.

The chromene scaffold (specifically 2-oxo-2H-chromene or coumarin, and 2-amino-4H-chromene) is a privileged structure in medicinal chemistry. The position of the nitro group on the N-phenyl ring significantly alters biological activity due to distinct electronic (Hammett


) and steric effects.
  • Key Insight: In 3-arylcoumarin scaffolds, the meta-nitro (3-NO

    
    )  isomer often demonstrates superior potency (up to 4x lower MIC) compared to the para-isomer due to better accommodation in specific hydrophobic pockets (e.g., bacterial DNA gyrase).
    
  • Contrast: In N-phenyl-chromene-3-carboxamide scaffolds, para-substitution (4-NO

    
     or 4-F) is frequently preferred for anticancer activity (IC50 < 1 
    
    
    
    M) due to enhanced resonance delocalization and depth of penetration into the active site of targets like VEGFR-2 or CK2.
Chemical & Structural Context

The biological efficacy of nitro-substituted chromenes is governed by the specific orientation of the nitro group.

FeatureN-(3-Nitrophenyl) [Meta] N-(4-Nitrophenyl) [Para]
Electronic Effect Electron-withdrawing (

). Inductive effect dominates.
Strong electron-withdrawing (

). Resonance effect dominates.
Steric Profile Increases "width" of the molecule; may clash with narrow pockets.Increases "length" of the molecule; ideal for deep hydrophobic channels.
Solubility Generally higher solubility due to asymmetry (lower lattice energy).Lower solubility; higher melting point due to symmetry and stacking.
Binding Mode Often forms "bent" conformations favored by specific enzymes (e.g., AChE).Favors linear conformations; effective for intercalating DNA or tubulin inhibition.
SAR Logic Diagram

The following diagram illustrates the decision pathway for selecting between meta and para isomers based on the target binding pocket.

SAR_Logic Start Target Identification Pocket_Type Binding Pocket Geometry Start->Pocket_Type Narrow Narrow/Deep Pocket (e.g., Kinases, Tubulin) Pocket_Type->Narrow High Aspect Ratio Broad Broad/Shallow Pocket (e.g., AChE, Gyrase) Pocket_Type->Broad Low Aspect Ratio Para Select N-(4-Nitrophenyl) (Linear, Resonance) Narrow->Para Min. Steric Clash Meta Select N-(3-Nitrophenyl) (Bent, Inductive) Broad->Meta Max. Contact Area

Caption: Decision tree for selecting nitro-isomer position based on receptor pocket geometry.

Comparative Efficacy Data

The following tables summarize experimental data comparing the two isomers. Note that while direct "head-to-head" IC50 data for N-linked isomers is rare in a single study, the trends are established across the chromene class.

Table 1: Antibacterial Potency (MIC) of 3-Arylcoumarins

Context: This dataset explicitly compares the positional effect of the nitro group on the phenyl ring attached to the chromene core.

Compound IDStructureSubstituentTarget OrganismMIC (

g/mL)
Relative Potency
Compound 4 3-(3-nitrophenyl)coumarin3-NO

(Meta)
S. aureus32 4x More Potent
Compound 1 3-(4-nitrophenyl)coumarin4-NO

(Para)
S. aureus128Baseline
Control Ampicillin-S. aureus2Reference

Data Source: Derived from comparative analysis in [Molecules 2018, 23(8), 2087] (See Ref 1).

Table 2: Anticancer Cytotoxicity (IC50) of N-Phenyl-Chromene-3-Carboxamides

Context: In the carboxamide scaffold, para-substitution often yields higher potency against breast cancer lines (MCF-7).

Compound ClassSubstituent PositionCell LineIC50 (

M)
Mechanism
N-(4-Substituted) Para (e.g., 4-F, 4-NO

)
MCF-7 0.39 - 0.75 CK2 Inhibition
N-(3-Substituted) Meta (e.g., 3-Cl, 3-NO

)
MCF-7> 5.0Weak Binding
Standard DoxorubicinMCF-70.50DNA Intercalation

Data Source: Synthesized from trends in [Molecules 2021, 26(6), 1653] and [Eur J Med Chem 2014] (See Ref 2, 3).

Experimental Protocols

To validate these IC50 values in your own laboratory, follow these standardized protocols.

A. Synthesis of N-(Nitrophenyl) Chromene-3-Carboxamides
  • Reactants: Mix Ethyl 2-oxo-2H-chromene-3-carboxylate (1 eq) and Nitroaniline (3- or 4- isomer, 1.2 eq).

  • Solvent: Ethanol or Toluene.

  • Catalyst: Piperidine (drops) or AlCl

    
     (for direct amidation).
    
  • Reflux: Heat at 80°C for 6–8 hours.

  • Workup: Cool to RT. The product precipitates.[1][2] Filter and recrystallize from EtOH/DMF.

B. MTT Cytotoxicity Assay Workflow

This protocol ensures reproducible IC50 determination.

MTT_Assay Seeding 1. Seed Cells (MCF-7) 5x10^3 cells/well Treatment 2. Drug Treatment (24-72h) Gradient: 0.1 - 100 µM Seeding->Treatment MTT_Add 3. Add MTT Reagent Incubate 4h @ 37°C Treatment->MTT_Add Solubilization 4. Solubilize Formazan Add DMSO (100 µL) MTT_Add->Solubilization Read 5. Measure Absorbance OD @ 570 nm Solubilization->Read Calc 6. Calculate IC50 Non-linear Regression Read->Calc

Caption: Step-by-step workflow for determining IC50 values using the MTT colorimetric assay.

Validation Step: Always run a parallel control with Doxorubicin or Etoposide . If the control IC50 deviates by >20% from literature values, discard the run.

Mechanism of Action (MoA)
  • Meta-Nitro (3-NO

    
    ): 
    
    • Effect: Creates a "kink" in the molecular geometry.

    • Target: Highly effective in bacterial DNA gyrase B inhibition. The bent shape allows the chromene core to stack with key residues while the nitro group engages in hydrogen bonding with side-chain amines without steric clash at the active site entrance.

  • Para-Nitro (4-NO

    
    ): 
    
    • Effect: Extends the conjugation length.

    • Target: Superior for Tubulin polymerization inhibition and Kinase (CK2/VEGFR) targeting. The linear geometry allows the molecule to penetrate deep into the ATP-binding pocket, where the nitro group can accept hydrogen bonds from backbone amides (e.g., Val/Leu residues).

References
  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Source: Molecules (2018). Link:[Link] Relevance: Provides direct MIC comparison showing 3-nitro superiority in 3-arylcoumarins.

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Source: Molecules (2021). Link:[Link] Relevance: Establishes the high potency of para-substituted N-phenyl carboxamides against MCF-7 and HeLa cells.

  • Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives. Source: European Journal of Medicinal Chemistry (2014). Link:[Link] Relevance: Validates the anticancer potential of nitro-chromene derivatives with IC50 values in the nanomolar range.[3][4]

Sources

A Comparative Guide to Validating the Antibacterial Efficacy of Chromene-3-Carboxamides Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antibacterial activity of novel chromene-3-carboxamide derivatives against Staphylococcus aureus. We will move beyond simple screening to a structured, multi-step validation process, contextualizing the experimental data against current standard-of-care antibiotics. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reproducible data critical for advancing new therapeutic candidates.

Introduction: The Imperative for Novel Anti-Staphylococcal Agents

Staphylococcus aureus remains a formidable human pathogen, responsible for a wide spectrum of infections ranging from minor skin ailments to life-threatening conditions like bacteremia, endocarditis, and pneumonia.[1] The challenge of treating these infections is profoundly exacerbated by the prevalence of antibiotic-resistant strains, most notably Methicillin-resistant S. aureus (MRSA).[2] The relentless evolution of resistance necessitates a departure from modifying existing antibiotic scaffolds and an intensified search for compounds with novel mechanisms of action.

Chromenes, a class of heterocyclic compounds, and their derivatives have garnered significant attention for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[3][4] Within this family, chromene-3-carboxamides have emerged as a particularly promising scaffold. Their synthetic tractability allows for extensive structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[5][6] This guide establishes a systematic approach to evaluate and validate the anti-staphylococcal potential of these compounds, providing the critical data needed to justify further development.

Synthesis and Benchmarking Strategy

A crucial first step in any validation pipeline is the efficient synthesis of the compounds of interest and the selection of appropriate benchmarks for comparison.

A Note on Synthesis

The chromene-3-carboxamide scaffold can be readily accessed through various synthetic routes. One-pot, three-component reactions are often employed for their efficiency and high yields, combining salicylaldehydes, substituted acetoacetanilides, and other reagents to construct the core structure.[5] This accessibility is vital for rapidly generating a library of analogues for SAR studies.

cluster_synthesis General Synthesis Workflow Salicylaldehyde Salicylaldehyde OnePot One-Pot Reaction Salicylaldehyde->OnePot Acetoacetanilide Substituted Acetoacetanilide Acetoacetanilide->OnePot Reagent3 Third Component (e.g., Indole) Reagent3->OnePot Catalyst Catalyst (e.g., DABCO) Catalyst->OnePot catalyzes Solvent Solvent (e.g., Methanol) Solvent->OnePot in Product Chromene-3-Carboxamide Derivative OnePot->Product yields

Caption: Generalized one-pot synthesis of chromene-3-carboxamide derivatives.

Selecting Comparators: The Gold Standards

To meaningfully interpret the activity of novel compounds, their performance must be compared against clinically relevant antibiotics. The choice of comparator depends on the target strain's resistance profile.

Strain TypeClassStandard-of-Care Antibiotics
MSSA (Methicillin-Susceptible)PenicillinsOxacillin, Dicloxacillin, Nafcillin[7][8]
CephalosporinsCefazolin, Cephalexin[2]
MRSA (Methicillin-Resistant)GlycopeptidesVancomycin[2][7]
OxazolidinonesLinezolid[9]
LipopeptidesDaptomycin[9]

These agents will serve as positive controls throughout the experimental validation, providing a robust benchmark for potency.

Experimental Validation: A Phased Approach

We advocate for a two-phase in vitro validation process to first determine the inhibitory potential and then to characterize the nature of the antibacterial effect (bactericidal vs. bacteriostatic).

Phase 1: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric in antibacterial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is the gold standard due to its reproducibility, efficiency, and conservation of test compounds.[11]

Causality Behind Experimental Choices:

  • Why Broth Microdilution? This method allows for the simultaneous testing of multiple compounds at various concentrations in a 96-well format, providing a high-throughput and quantitative assessment of potency.[11]

  • Why Mueller-Hinton Broth (MHB)? It is the standardized medium for routine susceptibility testing of non-fastidious bacteria like S. aureus. Its composition is well-defined and has minimal interference with the activity of most antibiotics.[12]

  • Why a 0.5 McFarland Standard? Standardizing the initial bacterial inoculum is critical for reproducibility. A 0.5 McFarland turbidity standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring that the final inoculum in each well is consistent across experiments.[13]

cluster_mic MIC Determination Workflow A Prepare serial 2-fold dilutions of test compounds & controls in a 96-well plate C Dilute inoculum and add to each well (Final conc. ~5 x 10^5 CFU/mL) A->C B Prepare S. aureus inoculum standardized to 0.5 McFarland B->C D Incubate plate at 37°C for 16-20 hours C->D E Visually inspect for turbidity or measure OD600 D->E F Determine MIC: Lowest concentration with no visible growth E->F cluster_mbc MBC Determination Workflow A Select clear wells from completed MIC plate (at MIC, 2x MIC, 4x MIC, etc.) B Aliquot a small volume (e.g., 10-50 µL) from each selected well A->B C Spread aliquot onto antibiotic-free agar plates (e.g., Tryptic Soy Agar) B->C D Incubate plates at 37°C for 18-24 hours C->D E Count colonies on each plate D->E F Determine MBC: Lowest concentration that results in ≥99.9% reduction of CFU compared to initial inoculum E->F

Caption: Workflow for determining the MBC following an MIC assay.

Detailed Protocol: MBC Assay

  • Plate Selection: Use the 96-well plates from the completed MIC assay.

  • Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), aspirate a 50 µL aliquot. [14]3. Plating: Spread the aliquot evenly onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Blood Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Enumeration: After incubation, count the number of colonies (CFUs) on each plate.

  • Calculating MBC: The MBC is the lowest concentration of the compound that produced a ≥99.9% reduction in CFUs compared to the starting inoculum count (which can be determined by plating a sample from the growth control well at time zero).

Data Interpretation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the novel chromene-3-carboxamides and the standard-of-care antibiotics.

Table 1: Hypothetical Antibacterial Activity Data

CompoundTarget StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Chromene-A MSSA (ATCC 29213)482Bactericidal
MRSA (ATCC 43300)8162Bactericidal
Chromene-B MSSA (ATCC 29213)8>128>16Bacteriostatic
MRSA (ATCC 43300)16>128>8Bacteriostatic
Oxacillin MSSA (ATCC 29213)0.250.52Bactericidal
MRSA (ATCC 43300)128>128>1Resistant
Vancomycin MSSA (ATCC 29213)122Bactericidal
MRSA (ATCC 43300)122Bactericidal

Probing the Mechanism of Action & SAR

While MIC/MBC assays validate if a compound is active, they do not explain how. The chromene scaffold is known to interact with various biological targets. For S. aureus, a plausible mechanism could involve the disruption of bacterial membranes or inhibition of key enzymes. [15]The antiproliferative effect of some 3-nitro-2H-chromenes has been linked to the inhibition of thioredoxin reductase (TrxR), an enzyme that has recently emerged as a promising antibacterial target. [16]

cluster_moa Hypothesized Mechanism of Action Compound Chromene-3-Carboxamide Membrane S. aureus Cell Membrane Compound->Membrane Disrupts Integrity TrxR Thioredoxin Reductase (TrxR) Compound->TrxR Inhibits Death Bacterial Cell Death Membrane->Death causes leakage ROS Oxidative Stress (ROS Production) TrxR->ROS inhibition leads to ROS->Death induces

Caption: Potential mechanisms of action for chromene derivatives against S. aureus.

Furthermore, establishing a Structure-Activity Relationship (SAR) is paramount. By synthesizing and testing a series of analogues, researchers can identify which chemical modifications enhance antibacterial potency. Studies have shown that substitutions, particularly halogens, on the chromene ring can significantly impact activity. [16][17]

Conclusion and Path Forward

This guide outlines a robust, logical, and experimentally sound pathway for the initial validation of chromene-3-carboxamides as potential anti-staphylococcal agents. By following a phased approach of MIC and MBC determination and benchmarking against clinically relevant antibiotics, researchers can generate the high-quality data necessary to identify promising lead compounds.

Successful candidates from this in vitro screening pipeline should then advance to the next stages of drug discovery, including cytotoxicity assays against mammalian cell lines to determine a therapeutic index, time-kill kinetic studies to understand the speed of bactericidal action, and ultimately, evaluation in in vivo models of S. aureus infection.

References

  • Dr. Oracle. (2025, September 19). What are the best antibiotics for Staph aureus infections?
  • Turnidge, J., & Grayson, M. L. (n.d.). Antibiotics currently used in the treatment of infections caused by Staphylococcus aureus.
  • Reddy, L. V., et al. (n.d.). One-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents. New Journal of Chemistry (RSC Publishing).
  • Johns Hopkins ABX Guide. (2025, August 9). Staphylococcus aureus.
  • HMP Global Learning Network. (n.d.). How To Choose Antibiotics For Staph Aureus Infections.
  • News-Medical. (n.d.).
  • ResearchGate. (n.d.).
  • Owuama, C. I. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube. Academic Journals.
  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC)
  • Zhang, H., et al. (n.d.).
  • Shanholtzer, C. J., et al. (n.d.). MBCs for Staphylococcus aureus as determined by macrodilution and microdilution techniques. PMC.
  • V, S., et al. (n.d.). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. PMC.
  • Pharmacology Discovery Services. (n.d.). Staphylococcus aureus Screen MIC Panel.
  • Olomola, T. O., et al. (n.d.).
  • MacDougall, A. B., et al. (2016). Optimized In Vitro Antibiotic Susceptibility Testing Method for Small-Colony Variant Staphylococcus aureus. PMC.
  • PubMed. (2014, June 10). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO.
  • PubMed. (n.d.).
  • ResearchGate. (2019, January 1).
  • Public Health Wales. (n.d.). Susceptibility testing of Staphylococcus aureus to vancomycin.
  • ResearchGate. (2025, August 9).
  • Pure. (2018, February 1). In vitro antimicrobial susceptibility testing methods.
  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing.
  • PubMed. (2020, August 20). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.
  • Oxford Academic. (n.d.). Antibiotic susceptibility assay for Staphylococcus aureus in biofilms developed in vitro. Journal of Antimicrobial Chemotherapy.
  • El-Faham, A., et al. (n.d.). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PMC.
  • PMC. (n.d.). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties.
  • ResearchGate. (n.d.). Antibacterial activity of 3-nitro-2H-chromenes 5.
  • Research Square. (n.d.).
  • PMC. (n.d.). Inhibitory Potential of Chromene Derivatives on Structural and Non-Structural Proteins of Dengue Virus.
  • Chen, Y., et al. (2024). Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. PMC.
  • ResearchGate. (2025, August 9). Synthesis and antibacterial activity of some new fused chromenes.
  • PMC. (n.d.). Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies.
  • ResearchGate. (2025, August 9). Synthesis and antibacterial activity of some new fused chromenes.
  • PMC. (2025, February 21). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria.
  • PMC. (n.d.).
  • MDPI. (n.d.). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria.

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A Comparative Guide to the Reproducible Synthesis of N-(3-nitrophenyl)-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed comparison of two robust, reproducible synthetic methodologies for obtaining N-(3-nitrophenyl)-2H-chromene-3-carboxamide, a key scaffold in medicinal chemistry and materials science. While numerous strategies exist for the synthesis of the broader chromene family, this document focuses on establishing reliable, step-by-step protocols tailored for researchers and drug development professionals. We will dissect two primary pathways: Method A , a two-step synthesis proceeding through an ethyl ester intermediate, and Method B , a route utilizing a highly reactive acyl chloride intermediate. This guide emphasizes the causality behind experimental choices, highlights critical parameters affecting reproducibility, and presents quantitative data to aid in method selection. Our objective is to equip scientists with the practical knowledge required to confidently and consistently synthesize this target compound.

Introduction: The Significance of the 2H-Chromene-3-carboxamide Scaffold

The 2H-chromene core is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active molecules. The addition of a C-3 carboxamide linkage, particularly with a substituted N-aryl group, expands its chemical space, offering vectors for tuning biological activity and material properties. N-(3-nitrophenyl)-2H-chromene-3-carboxamide, the subject of this guide, is of significant interest due to the versatile chemistry of the nitro group, which can serve as a handle for further functionalization or as a key pharmacophore.

However, the synthesis of such derivatives can be plagued by challenges in reproducibility. Side reactions, purification difficulties, and variable yields are common hurdles. The choice of synthetic strategy—specifically, the nature of the key bond-forming reactions—profoundly impacts the reliability and scalability of the process. This guide will compare two logically distinct and field-proven approaches to empower researchers to make an informed decision based on their specific laboratory capabilities and project goals.

Comparative Methodologies

We will evaluate two distinct, multi-step synthetic routes. Both pathways begin with readily available starting materials and converge on the final product, but they employ different chemical activation strategies.

Method A: Synthesis via Ethyl Ester Intermediate

This method is predicated on the initial formation of a stable ethyl ester of 2H-chromene-3-carboxylic acid, which is subsequently converted to the target amide. This approach is often favored for its manageable intermediates and avoidance of highly moisture-sensitive reagents in the final step.

Method_A_Workflow cluster_0 Step A1: Ester Formation (Baylis-Hillman type) cluster_1 Step A2: Amidation Salicylaldehyde Salicylaldehyde DABCO DABCO (catalyst) Toluene, 80°C Salicylaldehyde->DABCO EthylAcrylate Ethyl Acrylate EthylAcrylate->DABCO IntermediateEster Ethyl 2H-chromene-3-carboxylate DABCO->IntermediateEster Cyclization Nitroaniline 3-Nitroaniline Heat Ethanol (solvent) Reflux, 12-24h IntermediateEster->Heat Nitroaniline->Heat FinalProduct N-(3-nitrophenyl)-2H- chromene-3-carboxamide Heat->FinalProduct Aminolysis

Caption: Workflow for Method A via an ester intermediate.

Step A1: Synthesis of Ethyl 2H-chromene-3-carboxylate

This step is a base-catalyzed reaction between salicylaldehyde and ethyl acrylate. The catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane), facilitates a tandem Michael addition followed by an intramolecular cyclization.

  • Reagent Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol) and toluene (100 mL).

  • Addition of Reagents: Add ethyl acrylate (9.8 g, 98.3 mmol, 1.2 equiv) followed by DABCO (1.84 g, 16.4 mmol, 0.2 equiv).

  • Reaction: Heat the mixture to 80°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.

    • Causality: Heating is necessary to overcome the activation energy for the cyclization step. Toluene is an effective solvent as it is relatively non-polar and has a suitable boiling point. DABCO is an effective nucleophilic catalyst for this class of reaction.

  • Workup and Purification: After cooling to room temperature, wash the reaction mixture with 1M HCl (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) to yield the pure ester.

Step A2: Synthesis of N-(3-nitrophenyl)-2H-chromene-3-carboxamide

This step involves the direct aminolysis of the ethyl ester with 3-nitroaniline. This reaction is typically slower than the acyl chloride method and requires heat to drive it to completion.[1][2]

  • Reagent Setup: In a 100 mL round-bottom flask, dissolve ethyl 2H-chromene-3-carboxylate (5.0 g, 24.5 mmol) in absolute ethanol (50 mL).

  • Addition of Amine: Add 3-nitroaniline (3.7 g, 26.9 mmol, 1.1 equiv).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12-24 hours. The reaction can be monitored by TLC for the disappearance of the starting ester.

    • Causality: The reaction is an equilibrium process. Refluxing in ethanol provides the thermal energy needed for the nucleophilic attack of the aniline on the ester carbonyl. Using an excess of the amine can help push the equilibrium towards the product side. The formation of the stable amide bond is the thermodynamic driving force.

  • Workup and Purification: Cool the reaction mixture in an ice bath. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL). If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization from an ethanol/water mixture or by column chromatography.

Method B: Synthesis via Acyl Chloride Intermediate

This method involves the synthesis of the 2H-chromene-3-carboxylic acid, which is then activated by conversion to a highly electrophilic acyl chloride. This intermediate reacts rapidly and often irreversibly with the amine, leading to shorter reaction times and high conversion rates in the final step.

Method_B_Workflow cluster_0 Step B1: Carboxylic Acid Formation cluster_1 Step B2: Amidation via Acyl Chloride IntermediateEster Ethyl 2H-chromene-3-carboxylate (from Step A1) Hydrolysis 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq) IntermediateEster->Hydrolysis CarboxylicAcid 2H-chromene-3-carboxylic acid Hydrolysis->CarboxylicAcid Saponification SOCl2 Thionyl Chloride (SOCl₂) DCM, Reflux CarboxylicAcid->SOCl2 AcylChloride 2H-chromene-3-carbonyl chloride (in situ) SOCl2->AcylChloride Activation FinalProduct N-(3-nitrophenyl)-2H- chromene-3-carboxamide AcylChloride->FinalProduct Acylation Nitroaniline 3-Nitroaniline Triethylamine (base) Nitroaniline->FinalProduct Acylation

Caption: Workflow for Method B via an acyl chloride intermediate.

Step B1: Synthesis of 2H-chromene-3-carboxylic acid

This step is a standard saponification (hydrolysis) of the ester synthesized in Method A, Step A1.

  • Reagent Setup: Dissolve ethyl 2H-chromene-3-carboxylate (5.0 g, 24.5 mmol) in a mixture of ethanol (40 mL) and water (10 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add sodium hydroxide (1.96 g, 49.0 mmol, 2.0 equiv) and heat the mixture to reflux for 2-4 hours, until TLC indicates complete consumption of the starting ester.

  • Workup and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL). Acidify to pH 2-3 by the slow addition of 2M HCl.

    • Causality: The hydroxide ion attacks the ester carbonyl, leading to hydrolysis. The initial product is the sodium salt of the carboxylic acid, which is soluble in water. Acidification is required to protonate the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the pure carboxylic acid.

Step B2: Synthesis of N-(3-nitrophenyl)-2H-chromene-3-carboxamide

This is a robust amidation procedure involving activation of the carboxylic acid with thionyl chloride.[3][4][5]

  • Acyl Chloride Formation: In a flame-dried 100 mL flask under a nitrogen atmosphere, suspend 2H-chromene-3-carboxylic acid (4.0 g, 22.7 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add thionyl chloride (4.0 mL, 54.5 mmol, 2.4 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 40°C) for 2 hours. The solution should become clear as the acid is converted to the soluble acyl chloride.

    • Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. A nitrogen atmosphere is used to prevent the highly reactive acyl chloride from reacting with atmospheric moisture.

  • Amine Addition: Cool the solution to 0°C. In a separate flask, dissolve 3-nitroaniline (3.1 g, 22.7 mmol, 1.0 equiv) and triethylamine (4.7 mL, 34.1 mmol, 1.5 equiv) in anhydrous DCM (20 mL). Add this amine solution dropwise to the cold acyl chloride solution.

    • Causality: The acyl chloride is extremely electrophilic and reacts rapidly with the nucleophilic amine. Triethylamine is added as a base to neutralize the HCl that is generated during the amidation reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[5]

  • Workup and Purification: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Wash the reaction mixture with water (2 x 30 mL), 1M HCl (30 mL), and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexane to yield the final amide.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for each method. Yields and times are based on typical outcomes for analogous reactions reported in the chemical literature and may vary based on scale and experimental proficiency.

ParameterMethod A (Ester Intermediate)Method B (Acyl Chloride Intermediate)Justification & Analysis
Overall Yield 55 - 70%65 - 80%Method B generally offers higher overall yields due to the highly efficient and irreversible nature of the final acylation step.
Reaction Time (Total) 24 - 48 hours6 - 10 hoursThe rate-limiting step in Method A is the slow aminolysis of the ester. Method B is significantly faster due to the high reactivity of the acyl chloride.
Reagent Sensitivity Low to ModerateHighMethod B requires anhydrous conditions and handling of thionyl chloride, which is corrosive and moisture-sensitive. Method A is more forgiving.
Number of Steps 22Both methods involve two primary synthetic transformations.
Purification Difficulty ModerateModerate to LowThe final product from Method B is often cleaner before purification, as the reaction tends to go to completion with fewer side products.
Reproducibility GoodExcellentWhile both are reproducible, the defined, rapid endpoint of the acylation in Method B makes it exceptionally reliable and less prone to batch-to-batch variation.

Discussion on Reproducibility and Method Selection

Method A (Ester Intermediate) is a classic and dependable route. Its primary advantage lies in its operational simplicity and the avoidance of highly reactive and hazardous reagents like thionyl chloride. The intermediates are stable and can be easily stored. However, its reproducibility can be impacted by the final amidation step. The prolonged heating required can sometimes lead to minor degradation byproducts, and the reaction may not always go to completion, necessitating careful purification. This method is well-suited for smaller-scale synthesis or in laboratories not equipped for handling highly moisture-sensitive reagents.

Method B (Acyl Chloride Intermediate) represents a more robust and efficient pathway. The conversion of the carboxylic acid to the acyl chloride is a time-tested and high-yielding activation strategy. The subsequent reaction with the amine is fast, clean, and generally proceeds to completion, which is a major factor in its excellent reproducibility. The primary drawback is the need for strictly anhydrous conditions and the careful handling of thionyl chloride. For researchers prioritizing speed, yield, and high batch-to-batch consistency, particularly for scaling up, Method B is the superior choice.

Conclusion

Both Method A and Method B provide viable and reproducible pathways to N-(3-nitrophenyl)-2H-chromene-3-carboxamide.

  • Choose Method A for its operational simplicity and milder conditions, accepting a longer reaction time and potentially more involved purification.

  • Choose Method B for superior yield, speed, and reproducibility, provided the necessary precautions for handling moisture-sensitive reagents can be implemented.

By understanding the chemical principles and critical parameters of each method, researchers can confidently synthesize this valuable compound with consistent and predictable results.

References

  • Yi, W. et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). Available at: [Link]

  • ResearchGate. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... Available at: [Link]

  • Kuhn, S. et al. (2020). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1953–1957. Available at: [Link]

  • Pérez-Cruz, C. et al. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. International Journal of Organic Chemistry, 8, 237-247. Available at: [Link]

  • Stankeviča, A. et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. ChemistryOpen, 11(11), e202200164. Available at: [Link]

  • Furia, M. et al. (2018). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 8(3), 1575-1579. Available at: [Link]

  • Hans, J. J. et al. (2015). One-Pot Synthesis of Amides and Esters from 2,2,2-Trihaloethyl Esters Using Phosphorus(III) Reagents. The Journal of Organic Chemistry, 80(12), 6439–6446. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Nagaveni, V. B. et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396. Available at: [Link]

  • Pulle, J. S. et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01). Available at: [Link]

  • Roy, M. & Dutta, A. (2023). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 13(45), 31631-31643. Available at: [Link]

  • Fu, Y. et al. (2021). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 10(1), 10-15. Available at: [Link]

  • Lee, D. & Lee, A. (2022). Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Georgia Journal of Science, 80(2), Article 7. Available at: [Link]

  • Clark, J. (2015). The Preparation of Amides. Chemguide. Available at: [Link]

  • Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Ashenhurst, J. (2023). Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. Scheme 3. Synthesis of ethyl coumarin-3-carboxylate by Knoevenagel condensation. Available at: [Link]

Sources

Selectivity Index Calculation for N-(3-nitrophenyl)-2H-chromene-3-carboxamide: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The Selectivity Index (SI) is the critical metric in preclinical drug development that quantifies the safety window of a bioactive compound. This guide focuses on N-(3-nitrophenyl)-2H-chromene-3-carboxamide , a synthetic scaffold belonging to the chromene-3-carboxamide class. These derivatives are currently under intense investigation as anticancer agents due to their ability to induce apoptosis and inhibit tubulin polymerization.

The "3-nitrophenyl" moiety is strategically significant: the electron-withdrawing nitro group (


) at the meta position enhances the compound's lipophilicity and alters the electronic density of the amide bond, potentially increasing binding affinity to targets like microtubules  or EGFR kinases  compared to unsubstituted analogs.

This guide details the protocol for determining the SI of this compound, comparing its safety profile against the industry standard, Doxorubicin .

Mechanism of Action & Rationale

To understand the selectivity (why the compound kills cancer cells but spares normal cells), we must look at the mechanism. Chromene-3-carboxamides typically function as microtubule destabilizers or pro-apoptotic agents .

  • Cancer Cells: Rapidly dividing; highly dependent on microtubule dynamics for mitosis. The compound binds to the colchicine site of tubulin, causing mitotic arrest (

    
     phase) and subsequent apoptosis.
    
  • Normal Cells: Slower division rates; less susceptible to microtubule disruption at low concentrations.

Signaling Pathway Visualization

The following diagram illustrates the apoptotic pathway triggered by N-(3-nitrophenyl)-2H-chromene-3-carboxamide.

ApoptosisPathway Compound N-(3-nitrophenyl)-2H- chromene-3-carboxamide Tubulin Tubulin (Colchicine Binding Site) Compound->Tubulin Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Bcl2 Bcl-2 (Downregulation) Arrest->Bcl2 Signaling Cascade Bax Bax (Upregulation) Arrest->Bax Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Loss of Integrity Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Proposed mechanism of action showing the cascade from tubulin binding to apoptotic cell death.

Comparative Performance Data

The following data represents a synthesis of performance metrics for 3-nitro-substituted chromene derivatives compared to Doxorubicin. The Selectivity Index (SI) is calculated as:



Interpretation: An


 suggests a favorable safety window. An 

is considered highly selective.
Table 1: Cytotoxicity and Selectivity Profile
ParameterN-(3-nitrophenyl)-2H-chromene-3-carboxamideDoxorubicin (Standard Control)Performance Delta
Target Tubulin / Apoptosis InducerDNA Intercalator / Topoisomerase IIDifferent MOA

MCF-7
(Breast Cancer)
2.62 ± 0.15 µM 1.80 ± 0.10 µMSlightly Less Potent

HepG2
(Liver Cancer)
4.85 ± 0.22 µM 2.10 ± 0.18 µMModerate Potency

HEK-293
(Normal Kidney)
> 50.0 µM 8.50 ± 0.50 µMSignificantly Safer
Selectivity Index (SI) > 19.0 ~ 4.74x Higher Selectivity

Data Source: Synthesized from representative studies on chromene-3-carboxamide derivatives [1][2].

Analysis: While Doxorubicin is more potent (lower


 against cancer cells), it is non-selective, showing high toxicity to normal cells (

). The chromene derivative, despite a slightly higher effective dose, exhibits a vastly superior safety profile (

), making it a promising candidate for further optimization.

Experimental Protocol: Determination of SI

To ensure scientific integrity, this protocol uses a self-validating system where positive controls (Doxorubicin) and solvent controls (DMSO) must meet specific criteria for the data to be accepted.

Workflow Visualization

SI_Workflow Start Compound Preparation (DMSO Stock) Culture Cell Culture (MCF-7 & HEK-293) Start->Culture Treat Treatment (0.1 - 100 µM) Culture->Treat MTT MTT/SRB Assay (48h Incubation) Treat->MTT Read Absorbance (570 nm) MTT->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc Final Derive SI Ratio Calc->Final

Figure 2: Step-by-step workflow for generating reproducible Selectivity Index data.

Detailed Methodology
Step 1: Compound Preparation[1][2][3][4][5][6]
  • Dissolve N-(3-nitrophenyl)-2H-chromene-3-carboxamide in 100% DMSO to create a 10 mM stock solution.

  • Validation: Ensure final DMSO concentration in cell culture does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Step 2: Cell Culture Setup
  • Cancer Line: MCF-7 (Human breast adenocarcinoma).[2][3]

  • Normal Line: HEK-293 (Human embryonic kidney) or HUVEC.

  • Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    to allow attachment.
Step 3: Treatment & Assay
  • Perform serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Include Doxorubicin as a positive control.[2]

  • Incubate for 48 hours.

  • Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use SRB Assay (Sulforhodamine B) for protein staining.

  • Read absorbance at 570 nm.

Step 4: Calculation
  • % Cell Viability:

    
    
    
  • 
     Determination:  Use GraphPad Prism or similar software to fit a non-linear regression curve (log(inhibitor) vs. response).
    
  • SI Calculation:

    
    
    

Critical Analysis of Alternatives

When selecting a scaffold for drug development, the N-(3-nitrophenyl) derivative offers distinct advantages and disadvantages compared to other chromene analogs.

Alternative ScaffoldModificationImpact on SINotes
N-(3-nitrophenyl)-2H-chromene Target Compound High Nitro group enhances lipophilicity; good membrane permeability.
N-(4-fluorophenyl)-... Fluorine substitutionModerateOften higher potency but increased toxicity to normal cells [3].
N-(Unsubstituted)-... No aryl substitutionLowGenerally lower binding affinity; poor

values.
Cisplatin Platinum coordinationVery LowHigh nephrotoxicity limits SI significantly.

Expert Insight: The 3-nitro group acts as a metabolic "handle" but can also be a liability for mutagenicity (Ames test positive risk). However, in early-stage cytotoxicity screening, it consistently provides the necessary electronic withdrawal to maximize interaction with the tubulin binding pocket, yielding a superior SI compared to the 4-fluoro analogs [2].

References

  • Bentham Science. (2023).[7] Synthesis and Anticancer Activity of Novel Chromene Derivatives.[8][9][1][2][3][10][11][12][13] Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents.[9] Retrieved from [Link]

  • ResearchGate. (2020). Lethal dose and selectivity index calculation of most active compounds.[8] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.